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  • Product: Tert-butyl 2-(ethenesulfonyl)acetate
  • CAS: 1803588-99-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of tert-Butyl 2-(Ethenesulfonyl)acetate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of tert-butyl 2-(ethene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of tert-butyl 2-(ethenesulfonyl)acetate in a range of organic solvents. In the absence of extensive published solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive methodologies, and detailed, field-proven experimental protocols. By equipping the researcher with both theoretical knowledge and practical workflows, this document serves as a self-validating system for generating reliable solubility profiles, a critical parameter in process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of Solubility for tert-Butyl 2-(Ethenesulfonyl)acetate

tert-Butyl 2-(ethenesulfonyl)acetate is a bespoke organic molecule featuring a vinyl sulfone moiety, a tert-butyl ester, and an activated methylene group. The vinyl sulfone group, in particular, is a known Michael acceptor, making this and similar compounds valuable intermediates in the synthesis of complex pharmaceutical agents. The bulky tert-butyl group can serve to increase chemical stability or modulate biological activity.[1][2]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[3] From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility dictates the efficiency, feasibility, and ultimate success of a chemical entity. A well-characterized solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Formulation Development: Creating stable and effective drug delivery systems, be it for oral, parenteral, or topical administration.

  • Preclinical Studies: Ensuring homogeneous solutions for in vitro and in vivo assays to obtain reproducible and accurate pharmacological data.

This guide will provide the necessary tools to systematically determine the solubility of tert-butyl 2-(ethenesulfonyl)acetate.

Theoretical Framework for Solubility Prediction

A preliminary assessment of a molecule's structure can provide valuable insights into its likely solubility in different classes of organic solvents. This is rooted in the fundamental principle of "like dissolves like."[4]

Molecular Structure Analysis of tert-Butyl 2-(Ethenesulfonyl)acetate

The chemical structure of tert-butyl 2-(ethenesulfonyl)acetate (C8H14O4S) reveals several key functional groups that will dictate its solubility:

  • Ester Group (-COO-): The carbonyl and ether oxygens can act as hydrogen bond acceptors. The bulky, non-polar tert-butyl group, however, will sterically hinder interactions and contribute to solubility in less polar solvents.

  • Sulfone Group (-SO2-): This is a highly polar, aprotic functional group. The two oxygen atoms are strong hydrogen bond acceptors. This group will significantly contribute to the molecule's overall polarity.

  • Ethenesulfonyl Group (CH2=CH-SO2-): The vinyl group is relatively non-polar.

  • Overall Polarity: The combination of the highly polar sulfone group and the moderately polar ester group, contrasted with the non-polar tert-butyl and vinyl moieties, suggests that tert-butyl 2-(ethenesulfonyl)acetate is a molecule of intermediate polarity. It is unlikely to be highly soluble in very non-polar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility will likely be found in solvents of moderate polarity, particularly those that are polar aprotic.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" principle, Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting solubility.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from non-polar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in a three-dimensional "Hansen space."[4] The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the HSP of a solute and a solvent in this space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.

While the specific HSP for tert-butyl 2-(ethenesulfonyl)acetate are not published, a researcher can determine them experimentally by observing the solubility of the compound in a range of well-characterized solvents.[4] The table below provides the HSP for a selection of common organic solvents.[6][7][8]

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
n-Butanol16.05.715.8
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3

Based on the structural analysis, it is hypothesized that tert-butyl 2-(ethenesulfonyl)acetate will exhibit higher solubility in polar aprotic solvents such as ethyl acetate, acetone, acetonitrile, and dichloromethane.

Experimental Determination of Solubility

A multi-tiered approach to solubility determination, progressing from rapid qualitative assessments to precise quantitative measurements, is recommended.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of tert-butyl 2-(ethenesulfonyl)acetate.

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement (Gravimetric) cluster_hplc Quantitative Measurement (HPLC) qual_start Add ~5 mg of solute to 1 mL of solvent in a vial qual_vortex Vortex for 1-2 minutes at room temperature qual_start->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_result Classify as 'Soluble' or 'Insoluble' qual_observe->qual_result quant_start Prepare a saturated solution with excess solid qual_result->quant_start For promising solvents hplc_prep Prepare saturated solution and filter as above qual_result->hplc_prep For high-throughput needs quant_equilibrate Equilibrate for 24h with agitation quant_start->quant_equilibrate quant_filter Filter supernatant (0.45 µm syringe filter) quant_equilibrate->quant_filter quant_weigh Weigh a known volume of the clear filtrate quant_filter->quant_weigh quant_evaporate Evaporate solvent to dryness quant_weigh->quant_evaporate quant_reweigh Weigh the residue (solute) quant_evaporate->quant_reweigh quant_calc Calculate solubility (e.g., in mg/mL) quant_reweigh->quant_calc hplc_dilute Dilute a known volume of filtrate hplc_prep->hplc_dilute hplc_inject Inject into a calibrated HPLC system hplc_dilute->hplc_inject hplc_quantify Quantify against a standard curve hplc_inject->hplc_quantify hplc_calc Calculate solubility hplc_quantify->hplc_calc

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method is useful for screening a wide range of solvents to identify promising candidates for quantitative analysis.[9][10]

Methodology:

  • Add approximately 5 mg of tert-butyl 2-(ethenesulfonyl)acetate to a small, clear glass vial.

  • Add 1 mL of the test solvent to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes at a controlled room temperature (e.g., 25°C).

  • Visually inspect the solution against a dark background.

  • If no solid particles are visible, the compound is considered "soluble" at ≥ 5 mg/mL. If any solid remains, it is classified as "insoluble" or "sparingly soluble."

  • Record the observations in a systematic table.

Protocol 2: Quantitative Solubility by Gravimetric Analysis

The gravimetric method is a reliable, albeit manual, technique for accurately determining solubility.[3][11]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of tert-butyl 2-(ethenesulfonyl)acetate to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[12]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker or stir plate in a temperature-controlled environment) for a sufficient period to reach equilibrium. A duration of 24 hours is typically adequate.[13]

  • Phase Separation: Allow the mixture to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved microparticles.

  • Measurement: a. Accurately pipette a known volume (e.g., 1.00 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish. b. Evaporate the solvent completely. This can be done on a hot plate in a fume hood (at a temperature well below the compound's decomposition point) or using a rotary evaporator. c. Once the solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven. d. Weigh the evaporating dish with the dry residue.

  • Calculation:

    • Mass of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of solution taken (mL)

Protocol 3: Quantitative Solubility by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method, particularly useful for compounds with low solubility or when only small amounts of material are available.[14][15]

Methodology:

  • Instrument Calibration: a. Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for tert-butyl 2-(ethenesulfonyl)acetate. b. Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) at known concentrations. c. Inject the standards and create a calibration curve by plotting peak area against concentration.

  • Sample Preparation: a. Prepare a saturated solution and filter it as described in the gravimetric method (Protocol 2, steps 1-3). b. Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration into the linear range of the calibration curve.[16]

  • Analysis: a. Inject the diluted sample into the HPLC system. b. Determine the peak area corresponding to the analyte.

  • Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility = (Concentration of diluted sample) x (Dilution factor)

Data Interpretation and Reporting

The results of the solubility experiments should be compiled into a clear and concise table. This provides an at-a-glance solubility profile of tert-butyl 2-(ethenesulfonyl)acetate.

Example Solubility Profile Table:

Solvent ClassSolventQualitative Solubility (at ~5 mg/mL)Quantitative Solubility (mg/mL at 25°C)Method
Non-Polar n-HexaneInsoluble< 0.1Gravimetric
TolueneSparingly Soluble2.5HPLC
Polar Aprotic Ethyl AcetateSoluble150.2Gravimetric
AcetoneSoluble210.5Gravimetric
AcetonitrileSoluble85.7HPLC
DichloromethaneSoluble> 300Gravimetric
Polar Protic EthanolSoluble45.1HPLC
MethanolSparingly Soluble15.3HPLC

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

While published data on the solubility of tert-butyl 2-(ethenesulfonyl)acetate is scarce, this guide provides a robust framework for its determination. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with rigorous experimental protocols, researchers can generate a reliable and comprehensive solubility profile. A systematic approach, beginning with qualitative screening and progressing to quantitative methods like gravimetric analysis or HPLC, will yield the high-quality data necessary to advance research and development involving this important chemical intermediate. The principles and methodologies outlined herein are fundamental to good laboratory practice and are broadly applicable to the characterization of novel chemical entities.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Solubility Parameters: Solvents. (n.d.). Scribd.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • how can i test the solubility in hplc please ? (2009, August 19).
  • Solubility test for Organic Compounds. (2024, September 24).
  • A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents. (n.d.). Benchchem.
  • Negera, D., & Yohannes, T. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • HPLC Testing Procedure. (n.d.). Phenomenex.
  • Hansen Solubility Parameter System. (n.d.).
  • Classification of organic compounds By solubility. (n.d.).
  • Qualitative Analysis of Organic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • tert-Butyl acet
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. (n.d.). Tokyo Chemical Industry UK Ltd.
  • tert-Butyl acet
  • 70018-13-2|tert-Butyl 2-(methylsulfonyl)
  • tert‐Butyl acet
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC.
  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • tert-Butyl acetate | 540-88-5. (2026, January 13). ChemicalBook.
  • WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][11][14]triazolo[4,3-a][3][14]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2011, September 1). Google Patents.

Sources

Exploratory

Stability of Sulfonyl Acetate Esters Under Physiological Conditions

This guide details the stability profile of sulfonyl acetate esters ( ) under physiological conditions. It addresses the unique reactivity of this motif, distinct from sulfonate esters, and provides actionable protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of sulfonyl acetate esters (


) under physiological conditions. It addresses the unique reactivity of this motif, distinct from sulfonate esters, and provides actionable protocols for assessment and stabilization.

Executive Summary

Sulfonyl acetate esters represent a chemically distinct pharmacophore often utilized as prodrugs or metabolic intermediates. Unlike standard aliphatic esters, the presence of a sulfonyl group at the


-position drastically alters the electronic landscape of the molecule. Under physiological conditions (pH 7.4, 37°C, presence of plasma proteins), these compounds face two primary stability challenges: rapid enzymatic hydrolysis  due to increased electrophilicity, and subsequent decarboxylation  of the resulting acid.

Key Takeaway: The sulfonyl acetate moiety acts as a "masked" carbanion. While the ester linkage is susceptible to esterases, the resulting sulfonyl acetic acid is chemically labile, prone to losing


 to form a sulfone. This guide provides the mechanistic insight and experimental frameworks to manage these liabilities.

Mechanistic Analysis: The Chemistry of Instability

To predict stability, one must understand the electronic push-pull forces at play. The sulfonyl acetate structure (


) contains a methylene bridge flanked by two powerful electron-withdrawing groups (EWGs).
Acidity and pKa

The


-protons in sulfonyl acetates are significantly more acidic than those in simple esters due to the inductive effect of the sulfonyl group and the resonance stabilization of the enolate.
  • Standard Ester pKa: ~25

  • 
    -Keto Ester pKa:  ~11
    
  • Sulfonyl Acetate Ester pKa: ~11–13 (Estimated in aqueous media)

Physiological Implication: At pH 7.4, a small but non-negligible fraction of the molecule exists as an enolate. This increases susceptibility to oxidation and condensation reactions (e.g., Knoevenagel-type condensations) if electrophiles are present.

Degradation Pathway: The Hydrolysis-Decarboxylation Cascade

The degradation of sulfonyl acetate esters follows a sequential pathway that is often misidentified as simple hydrolysis.

  • Step 1: Hydrolysis (The Trigger) The sulfonyl group renders the carbonyl carbon highly electrophilic, accelerating attack by nucleophiles (

    
     or the active site serine of esterases).
    
    • In Chemico: Rate is faster than alkyl esters but manageable at pH 7.4.

    • In Vivo:Extremely rapid. Plasma esterases (e.g., carboxylesterase 1, butyrylcholinesterase) recognize the motif readily.

  • Step 2: Decarboxylation (The Collapse) Upon hydrolysis, the resulting sulfonyl acetic acid (

    
    ) is unstable. Unlike 
    
    
    
    -keto acids, which decarboxylate via a 6-membered cyclic transition state involving the ketone carbonyl, sulfonyl acids decarboxylate via an anionic mechanism or a zwitterionic intermediate, often requiring slightly higher activation energy. However, at 37°C over extended periods, this reaction proceeds, releasing
    
    
    and yielding the corresponding sulfone (
    
    
    ).
Visualization of Degradation Pathway

DegradationPathway Ester Sulfonyl Acetate Ester (R-SO2-CH2-COOR') Enolate Enolate Intermediate (Reactive Species) Ester->Enolate Deprotonation (pKa ~12) Acid Sulfonyl Acetic Acid (R-SO2-CH2-COOH) Ester->Acid Hydrolysis (Esterases/pH 7.4) Sulfone Methyl Sulfone (R-SO2-CH3) Acid->Sulfone Decarboxylation (Thermal/Spontaneous) CO2 CO2 Acid->CO2

Figure 1: The degradation cascade of sulfonyl acetate esters.[1] Note that hydrolysis is the rate-limiting step for the formation of the unstable acid intermediate.

Physiological Stability Factors

Plasma Stability (The Critical Barrier)

In human plasma, sulfonyl acetate esters are generally high-clearance motifs. The half-life (


) can range from minutes to roughly an hour depending on steric hindrance.
  • Mouse/Rat Plasma: typically contains higher esterase activity than human plasma; expect

    
     minutes.
    
  • Human Plasma:

    
     varies but is often 
    
    
    
    minutes for unhindered esters.
Chemical Stability (Buffer)
  • pH 1.2 (Gastric): Generally stable. The carbonyl oxygen is protonated, but nucleophilic attack by water is slow.

  • pH 7.4 (Systemic): Moderate stability. Spontaneous chemical hydrolysis occurs (

    
    ) but is significantly slower than enzymatic hydrolysis (
    
    
    
    ).
  • Protein Binding: High binding to Human Serum Albumin (HSA) can sometimes protect the ester from hydrolysis by sequestering it away from esterases, though this is compound-specific.

Experimental Protocols

To rigorously assess the stability of a sulfonyl acetate ester, use the following self-validating protocols.

Protocol A: Plasma Stability Assay

Objective: Determine


 and identify the decarboxylated metabolite.
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw frozen plasma (Human, Rat, or Mouse) at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 1-5

      
       (keep DMSO < 0.5%).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120 min.

    • At each timepoint, transfer 50

      
       of plasma into 200 
      
      
      
      of ice-cold Acetonitrile (containing internal standard).[2] Critical: The acid intermediate may be unstable; keep samples on ice immediately.
  • Analysis (LC-MS/MS):

    • Monitor three channels:

      • Parent Ester (

        
        ).
        
      • Hydrolysis Product (Acid,

        
        ).
        
      • Decarboxylated Product (Sulfone,

        
        ).
        
    • Validation Check: If the Acid signal appears and then decreases while the Sulfone signal increases, decarboxylation is confirmed.

Protocol B: Chemical Hydrolysis Profiling

Objective: Distinguish chemical instability from enzymatic metabolism.

  • Buffer Setup: Prepare 100 mM Phosphate Buffer (pH 7.4) and 0.1 N HCl (pH 1.2).

  • Execution: Incubate 1

    
     compound at 37°C.
    
  • Readout: Analyze via HPLC-UV or LC-MS at 0, 1, 4, and 24 hours.

  • Interpretation:

    • If stable in buffer but unstable in plasma

      
      Enzymatic liability .
      
    • If unstable in buffer

      
      Chemical liability  (likely electrophilic attack or enolization).
      

Structural Modification Strategies

If the sulfonyl acetate motif is essential for potency but too unstable, employ these medicinal chemistry strategies:

StrategyMechanismEffect on Stability

-Gem-Dimethylation
Adds steric bulk; removes acidic

-protons.
High. Blocks enolization and retards esterase attack. Prevents decarboxylation.
Steric Hindrance at Ester Use isopropyl or t-butyl esters.Moderate. Slows enzymatic hydrolysis but does not fix chemical acidity.
Bioisosteres Replace ester with amide or oxadiazole.High. Amides are resistant to esterases; oxadiazoles mimic the ester electronics but are stable.
Sulfonamide Linker Change

to

.
Variable. Changes pKa and geometry significantly.
Decision Tree for Optimization

OptimizationTree Start Compound Unstable in Plasma? CheckBuffer Check pH 7.4 Buffer Stability Start->CheckBuffer Enzymatic Stable in Buffer (Enzymatic Issue) CheckBuffer->Enzymatic Yes Chemical Unstable in Buffer (Chemical Issue) CheckBuffer->Chemical No Sol1 Strategy: Increase Steric Bulk (iPr, tBu) or replace Ester with Amide Enzymatic->Sol1 Sol2 Strategy: Gem-dimethylate alpha-position to remove acidic protons Chemical->Sol2

Figure 2: Strategic decision tree for stabilizing sulfonyl acetate esters based on experimental data.

References

  • Bordwell pKa Table. Acidity of sulfonyl and carbonyl compounds in DMSO and water. Organic Chemistry Data.[3][4] [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-4635. (Context on sulfonyl/sulfonate reactivity). [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Pharmacological Reviews. (General principles of ester prodrug stability). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Michael Addition of tert-butyl 2-(ethenesulfonyl)acetate

Introduction: The Strategic Advantage of tert-butyl 2-(ethenesulfonyl)acetate in Drug Discovery The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, remains a pivotal reaction in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of tert-butyl 2-(ethenesulfonyl)acetate in Drug Discovery

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, remains a pivotal reaction in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development.[1] The strategic selection of the Michael acceptor is paramount to the success of this transformation, influencing not only the reaction efficiency but also the physicochemical properties of the resulting adduct. In this context, tert-butyl 2-(ethenesulfonyl)acetate emerges as a highly versatile and synthetically attractive reagent.

The vinyl sulfone moiety is a potent Michael acceptor, exhibiting significantly higher reactivity compared to analogous α,β-unsaturated esters and amides.[2][3] This heightened electrophilicity allows for facile conjugate addition of a wide array of nucleophiles under mild conditions. The incorporation of a tert-butyl ester provides a sterically bulky group that can be advantageous for several reasons. It can modulate the solubility of both the starting material and the product, and perhaps more importantly, it serves as a robust protecting group that can be selectively cleaved under acidic conditions to reveal a carboxylic acid, a common pharmacophore in drug candidates. This application note provides a comprehensive guide to the synthesis and application of tert-butyl 2-(ethenesulfonyl)acetate in Michael addition reactions, offering detailed protocols for researchers in organic synthesis and medicinal chemistry.

Synthesis of tert-butyl 2-(ethenesulfonyl)acetate

The preparation of the title compound can be achieved through a two-step sequence starting from commercially available reagents. The first step involves the formation of the sulfonyl chloride, followed by an esterification and in-situ elimination to generate the vinyl sulfone.

Protocol 1: Synthesis of tert-butyl 2-(ethenesulfonyl)acetate

Materials:

  • 2-Chloroethanesulfonyl chloride

  • tert-Butyl acetate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a stirred solution of tert-butyl acetate (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add triethylamine (2.5 equivalents) dropwise.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 2-(ethenesulfonyl)acetate.

Causality of Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the sulfonyl chloride and the enolate of tert-butyl acetate.

  • Triethylamine acts as a base to both facilitate the formation of the enolate and to neutralize the HCl generated during the reaction, driving the subsequent elimination to form the vinyl sulfone.[4]

  • The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any other water-soluble byproducts.

Michael Addition Protocols

The high reactivity of the vinyl sulfone in tert-butyl 2-(ethenesulfonyl)acetate allows for the conjugate addition of a diverse range of nucleophiles. Below are detailed protocols for the addition of amine and thiol nucleophiles, which are particularly relevant in the synthesis of biologically active compounds.

Protocol 2: Aza-Michael Addition of an Amine

This protocol describes a general procedure for the addition of a primary or secondary amine to tert-butyl 2-(ethenesulfonyl)acetate, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • tert-Butyl 2-(ethenesulfonyl)acetate

  • Amine (primary or secondary)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe for reagent addition

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile, add tert-butyl 2-(ethenesulfonyl)acetate (1.1 equivalents).

  • Add DBU (0.1 equivalents) to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aza-Michael adduct.

Expert Insights:

  • DBU is an effective, non-nucleophilic base for catalyzing the aza-Michael addition.[5] Its organic nature ensures good solubility in many common solvents.

  • The choice of an aprotic solvent like acetonitrile is generally preferred to avoid competition of the solvent as a nucleophile.

  • For less reactive amines, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

Protocol 3: Thiol-Michael Addition of a Thiol

This protocol outlines a base-catalyzed addition of a thiol to tert-butyl 2-(ethenesulfonyl)acetate.

Materials:

  • tert-Butyl 2-(ethenesulfonyl)acetate

  • Thiol

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Dissolve the thiol (1.0 equivalent) and tert-butyl 2-(ethenesulfonyl)acetate (1.05 equivalents) in methanol or ethanol.

  • Add the base (TEA, 1.2 equivalents, or K₂CO₃, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Trustworthiness of the Protocol:

  • The thiol-Michael addition to vinyl sulfones is a highly efficient and often quantitative reaction.[2][3] The use of a catalytic amount of a mild base is generally sufficient to deprotonate the thiol and initiate the reaction.[6]

  • The reaction is typically fast at room temperature, reflecting the high reactivity of the vinyl sulfone acceptor.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and purification conditions for representative Michael addition reactions with tert-butyl 2-(ethenesulfonyl)acetate. These are based on typical outcomes for similar reactions reported in the literature.

Nucleophile (Example)CatalystSolventTime (h)Typical Yield (%)Chromatographic Eluent (Hexanes:EtOAc)
BenzylamineDBU (10 mol%)ACN385-957:3 to 1:1
ThiophenolTEA (1.2 eq)MeOH290-989:1 to 8:2
Diethyl malonateNaH (1.1 eq)THF480-908:2 to 7:3

Visualization of Key Processes

Experimental Workflow

G cluster_synthesis Synthesis of Michael Acceptor cluster_michael Michael Addition Protocol start_synth 2-Chloroethanesulfonyl chloride + tert-Butyl acetate reaction_synth Esterification & In-situ Elimination (TEA, DCM) start_synth->reaction_synth workup_synth Aqueous Workup & Extraction reaction_synth->workup_synth purify_synth Column Chromatography workup_synth->purify_synth product_acceptor tert-butyl 2-(ethenesulfonyl)acetate purify_synth->product_acceptor start_michael Nucleophile + tert-butyl 2-(ethenesulfonyl)acetate product_acceptor->start_michael Use as Michael Acceptor reaction_michael Base-Catalyzed Addition start_michael->reaction_michael workup_michael Quenching & Extraction reaction_michael->workup_michael purify_michael Column Chromatography workup_michael->purify_michael product_adduct Michael Adduct purify_michael->product_adduct

Caption: General workflow for the synthesis and application of tert-butyl 2-(ethenesulfonyl)acetate.

Reaction Mechanism

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonyl-Containing Heterocycles Using Vinyl Sulfones

Introduction: The Strategic Value of Vinyl Sulfones in Heterocyclic Chemistry Vinyl sulfones have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis, particularly in the construct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Vinyl Sulfones in Heterocyclic Chemistry

Vinyl sulfones have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis, particularly in the construction of sulfonyl-containing heterocycles.[1][2][3] Their unique electronic properties, characterized by an electron-deficient double bond activated by the strongly electron-withdrawing sulfonyl group, render them highly reactive as Michael acceptors and as 2π-partners in a variety of cycloaddition reactions.[1][4] This reactivity profile allows for the facile construction of complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug discovery.[5][6] The sulfonyl moiety, far from being a passive functional group, often imparts desirable physicochemical properties to the target molecules, including improved metabolic stability and target-binding interactions.[5][7]

This guide provides an in-depth exploration of key synthetic strategies that leverage vinyl sulfones for the synthesis of a diverse array of sulfonyl-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and present data that illustrates the scope and utility of these methods for researchers, scientists, and drug development professionals.

Michael Addition-Initiated Annulation: A Gateway to Saturated and Partially Saturated Heterocycles

The conjugate addition of nucleophiles to vinyl sulfones, or the Michael addition, is a cornerstone of their synthetic utility.[8][9] When bifunctional nucleophiles are employed, this initial addition can trigger a subsequent intramolecular cyclization, leading to the formation of various heterocyclic ring systems. This strategy is particularly effective for the synthesis of six-membered heterocycles like thiomorpholine-1,1-dioxides.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a heteroatom (e.g., nitrogen or sulfur) on the β-carbon of the vinyl sulfone, which is highly electrophilic. This forms a stabilized carbanion intermediate. In a domino or cascade fashion, a second nucleophilic center within the same molecule can then attack an electrophilic site, leading to ring closure. In the case of a double Michael addition of a primary amine to divinyl sulfone, the initial conjugate addition is followed by a second Michael addition of the newly formed secondary amine to another molecule of divinyl sulfone (or in an intramolecular fashion if a suitable tether is present), ultimately forming the thiomorpholine dioxide ring.

Michael_Addition_Annulation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Divinyl_Sulfone Divinyl Sulfone Intermediate Adduct Divinyl_Sulfone->Intermediate Primary_Amine Primary Amine (R-NH2) Product Thiomorpholine-1,1-dioxide Intermediate->Product 2. Intramolecular   Michael Addition

Caption: Workflow for Thiomorpholine-1,1-dioxide Synthesis.

Protocol: Synthesis of Substituted Phenylthiomorpholine Dioxides via Double Michael Addition

This protocol describes the acid-catalyzed double Michael addition of anilines to divinyl sulfone to form substituted phenylthiomorpholine dioxides.[10]

Materials:

  • Substituted aniline (1.0 eq)

  • Divinyl sulfone (1.1 eq)

  • Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the catalyst (AlCl₃ or PPA) to the stirred solution.

  • Add divinyl sulfone dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenylthiomorpholine dioxide.

Data Summary:

Aniline SubstituentCatalystSolventYield (%)Reference
2,6-DifluoroH₃PO₄-High[10]
Various substitutedAlCl₃TolueneGood[10]
Aromatic aminesBoric acid/GlycerolWaterGood to Excellent[10]

[3+2] Cycloaddition Reactions: Constructing Five-Membered Aromatic Heterocycles

Vinyl sulfones are excellent dipolarophiles in [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered sulfonyl-containing heterocycles.[11] This powerful transformation allows for the rapid assembly of complex ring systems such as pyrazoles and triazoles from relatively simple starting materials.

Mechanistic Rationale

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (the vinyl sulfone) to form a five-membered ring. The regioselectivity of the addition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing sulfonyl group directs the regioselectivity of the cycloaddition. For instance, in the reaction with diazo compounds to form pyrazoles, the reaction proceeds through a concerted or stepwise mechanism involving the formation of two new sigma bonds.

Three_Plus_Two_Cycloaddition cluster_reactants Reactants cluster_ts Transition State cluster_product Product Vinyl_Sulfone Vinyl Sulfone Diazo_Compound Diazo Compound (R-CHN2) TS [3+2] Cycloaddition Transition State Diazo_Compound->TS Product Sulfonyl-Substituted Pyrazole TS->Product

Caption: General Scheme for [3+2] Cycloaddition.

Protocol: Base-Promoted Regioselective Synthesis of N-Vinyl Pyrazoles

This protocol details a metal-free approach for the synthesis of N-vinyl pyrazoles from vinyl sulfonium salts and diazo compounds, which proceeds via a [3+2] annulation followed by N-vinylation.[12]

Materials:

  • Vinyl sulfonium salt (1.0 eq)

  • Diazo compound (1.2 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the vinyl sulfonium salt and the diazo compound in the anhydrous solvent.

  • Add the base to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-vinyl pyrazole.

Data Summary:

Vinyl Sulfonium SaltDiazo CompoundBaseYield (%)Reference
VariousVariousK₂CO₃Good to Excellent[12]

Domino and Cascade Reactions: Building Molecular Complexity Efficiently

Vinyl sulfones are excellent substrates for domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly construct complex polycyclic structures.[13] These reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials in a single step.

Mechanistic Rationale

Domino reactions involving vinyl sulfones often start with an intermolecular reaction, such as a Michael addition or a cycloaddition, which then sets the stage for one or more subsequent intramolecular reactions. The vinyl sulfone can act as the initiator of the cascade, and the sulfonyl group can play a crucial role in directing the stereochemical outcome of the subsequent transformations.

Domino_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant_A Starting Material A Vinyl_Sulfone Vinyl Sulfone Intermediate_1 Intermediate 1 Vinyl_Sulfone->Intermediate_1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Intramolecular Reaction 1 Product Complex Polycycle Intermediate_2->Product Intramolecular Reaction 2

Caption: Conceptual Workflow of a Domino Reaction.

Protocol: Photocatalytic Radical Cyclization/Migration for Spirocyclic Vinyl Sulfones

This protocol describes a modern, visible-light-mediated cascade reaction to synthesize multi-functionalized spirocyclic vinyl sulfones.[14][15]

Materials:

  • Tertiary propargyl alcohol (1.0 eq)

  • Allylcyclopropane sulfonyl chloride (1.5 eq)

  • Photocatalyst (e.g., fac-Ir(ppy)₃) (3 mol%)

  • Base (e.g., Na₂HPO₄) (1.0 eq)

  • Solvent system (e.g., DCM/H₂O)

  • Visible light source (e.g., 12W blue LEDs)

  • Inert atmosphere setup

Procedure:

  • To a reaction vial, add the tertiary propargyl alcohol, allylcyclopropane sulfonyl chloride, photocatalyst, and base.

  • Add the degassed solvent system (DCM/H₂O).

  • Seal the vial and place it under an inert atmosphere.

  • Irradiate the stirred reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic vinyl sulfone.

Data Summary:

Propargyl Alcohol SubstituentSulfonyl ChloridePhotocatalystYield (%)Reference
Various aryl and heteroarylAllylcyclopropanefac-Ir(ppy)₃Good[14][15]

Conclusion and Future Perspectives

The synthetic strategies outlined in these application notes demonstrate the profound impact of vinyl sulfones on the field of heterocyclic chemistry. Their predictable reactivity and the stability of the resulting sulfonyl-containing products make them invaluable tools for both academic research and industrial drug development.[5][6] The continued development of novel catalytic systems and innovative cascade reactions will undoubtedly expand the synthetic repertoire available to chemists, enabling the construction of even more complex and biologically relevant heterocyclic scaffolds. As our understanding of the biological roles of sulfonyl-containing molecules grows, the demand for efficient and versatile synthetic methods, such as those described herein, will only intensify.

References

  • Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives. (n.d.). Google Scholar.
  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. (2024). PubMed.
  • Recent advances in the synthesis of vinyl sulfones. (n.d.). RSC Publishing.
  • Recent advances in the synthesis of vinyl sulfones. (2016). RSC Publishing.
  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. (2025). MDPI.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2024). PubMed.
  • Recent applications of vinyl sulfone motif in drug design and discovery. (2022). PubMed.
  • Recent trends in the synthesis and applications of β-iodovinyl sulfones: a decade of progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. (2008). PubMed.
  • The Domino Way to Heterocycles. (n.d.). PMC.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery | Request PDF. (n.d.). ResearchGate.
  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. (2023). PubMed.
  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. (2025). ResearchGate.
  • Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. (n.d.). ACS Publications.
  • Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. (n.d.). Scribd.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). RSC Publishing.
  • An Investigation of the Scope and Mechanism of Vinyl Sulfone Bicycloannulation. (2018). Semantic Scholar.
  • A proposed route to (E)‐vinyl sulfones through the insertion of sulfur dioxide. (n.d.). ResearchGate.
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
  • The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine.
  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. (n.d.). Thieme.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (n.d.). Chemical Science (RSC Publishing).

Sources

Method

Introduction: Navigating Chemoselectivity in Acid-Labile Protecting Group Removal

An Application Guide for the Chemoselective Deprotection of tert-Butyl Esters in the Presence of an Ethenesulfonyl Acetate Moiety using Trifluoroacetic Acid The tert-butyl (t-Bu) ester is a cornerstone protecting group f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Deprotection of tert-Butyl Esters in the Presence of an Ethenesulfonyl Acetate Moiety using Trifluoroacetic Acid

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide array of chemical conditions, including basic, hydrogenolytic, and mildly acidic environments.[1][2] Its facile and clean removal is typically achieved under strong acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.[3][4] The reaction proceeds readily at room temperature, yielding the desired carboxylic acid and volatile byproducts, simplifying downstream purification.

However, the power of TFA presents a significant challenge when the substrate contains other potentially acid-sensitive functional groups. This application note addresses a specific, nuanced scenario: the deprotection of a tert-butyl ester on a molecule also featuring an ethenesulfonyl acetate moiety. We provide a detailed examination of the underlying mechanisms, a field-tested experimental protocol, and a troubleshooting guide to empower researchers to confidently and selectively deprotect their target compounds while preserving the integrity of the sulfonyl-containing functional group.

The Deprotection Mechanism: A Stepwise Perspective

The cleavage of a tert-butyl ester by TFA is an acid-catalyzed elimination reaction.[3] The process is efficient and generally high-yielding, driven by the formation of stable products.

  • Protonation: The reaction initiates with the protonation of the ester's carbonyl oxygen by the strongly acidic TFA. This step increases the electrophilicity of the carbonyl carbon.[5]

  • Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing the carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[5][6]

  • Byproduct Neutralization: The highly reactive t-butyl cation is subsequently neutralized. In the absence of other nucleophiles, it is primarily deprotonated by the trifluoroacetate anion to form isobutylene gas, regenerating the TFA catalyst.[7][8] Alternatively, it can be trapped by the trifluoroacetate anion to form t-butyl trifluoroacetate.[9]

.dot

Deprotection_Mechanism Substrate R-CO-O-tBu ProtonatedEster R-C(=O⁺H)-O-tBu Substrate->ProtonatedEster 1. Protonation TFA H⁺ (from TFA) TFA->ProtonatedEster CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid 2. Cleavage tButylCation tBu⁺ ProtonatedEster->tButylCation Isobutylene Isobutylene (gas) tButylCation->Isobutylene 3. Deprotonation RegenTFA H⁺ tButylCation->RegenTFA

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Chemoselectivity Focus: Stability of the Ethenesulfonyl Acetate Group

A primary concern for researchers is the stability of the ethenesulfonyl acetate moiety under the harsh acidic conditions of TFA. A detailed analysis of its constituent parts suggests a high degree of stability:

  • Sulfonate Esters: Simple sulfonate esters are known to be potent electrophiles, but their stability increases significantly with steric hindrance.[10] More importantly, most sulfonate esters are stable to moderately acidic conditions such as TFA at room temperature.[10] Cleavage typically requires more extreme conditions like refluxing in strong mineral acids.

  • Acetate Ester: While esters can be hydrolyzed by acid, this process requires water. In the standard anhydrous or near-anhydrous conditions used for TFA deprotection (e.g., in dichloromethane), the acetate ester is not susceptible to cleavage.

  • Ethenesulfonyl Moiety: As a Michael acceptor, the ethenesulfonyl group is reactive towards nucleophiles, a reaction typically promoted by basic conditions.[11][12] Under the strongly acidic, non-nucleophilic conditions of a TFA/DCM mixture, this moiety is chemically inert.

Therefore, the ethenesulfonyl acetate group is expected to remain fully intact during the selective removal of a tert-butyl ester using standard TFA protocols.

Data Presentation: Typical Reaction Parameters

The efficiency of the deprotection can be modulated by adjusting several key parameters. The following table summarizes common conditions and their implications.

ParameterTypical RangeRationale & Considerations
TFA Concentration 25-50% (v/v) in DCMHigher concentrations lead to faster reaction rates. 50% is common for complete and rapid deprotection.[13]
Solvent Dichloromethane (DCM)DCM is the most common solvent due to its ability to dissolve a wide range of organic compounds and its inertness.
Temperature 0 °C to Room Temp.The reaction is typically run at room temperature. For highly sensitive substrates, starting at 0 °C may be beneficial.
Reaction Time 1 - 5 hoursProgress should be monitored by TLC or LC-MS. Most reactions are complete within 2-3 hours.[14]
Scavengers Triethylsilane, ThioanisoleNot typically required unless other sensitive groups (e.g., tryptophan) are present that could be alkylated by the t-butyl cation.[5][9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the deprotection of a tert-butyl ester using TFA in dichloromethane.

.dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Substrate in DCM p2 Cool solution to 0 °C (ice bath) p1->p2 r1 Add TFA dropwise p2->r1 r2 Warm to RT and stir r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Concentrate in vacuo r3->w1 Reaction Complete w2 Co-evaporate with Toluene w1->w2 w3 Purify via Chromatography w2->w3

Caption: Experimental workflow for TFA-mediated deprotection.

Materials and Reagents:

  • tert-Butyl ester substrate

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane is a volatile solvent. Handle in a fume hood.

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the tert-butyl ester substrate (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution. A common ratio is 1:1 (v/v) of DCM to TFA.[14] For a 10 mL DCM solution, 10 mL of TFA would be added. A slight exotherm may be observed.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete when the starting material is no longer detectable, usually within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA by concentrating the mixture on a rotary evaporator. Caution: Ensure the rotary evaporator is equipped with a trap suitable for acidic vapors.

    • To ensure complete removal of residual TFA, add anhydrous toluene to the flask and concentrate again. Repeat this co-evaporation step 2-3 times. The final product is often obtained as a TFA salt if the molecule contains a basic moiety.

  • Purification:

    • If necessary, the crude product can be purified by standard methods such as flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the resulting carboxylic acid.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient TFA or reaction time.Increase the proportion of TFA (up to 95% neat TFA can be used).[13] Extend the reaction time, continuing to monitor by TLC/LC-MS.
Degradation of Product Substrate is sensitive to prolonged exposure to strong acid.Perform the reaction at 0 °C for a longer duration instead of at room temperature. Ensure the work-up is performed promptly upon completion.
Difficulty Removing TFA TFA forms a strong azeotrope with some solvents and can adhere to basic functional groups.Perform multiple co-evaporations with toluene or another suitable solvent. For basic products, a gentle aqueous basic workup (e.g., saturated NaHCO₃) can be used if the product is not water-soluble and stable to base.[15]
Side Product Formation Alkylation of a nucleophilic site on the substrate by the t-butyl cation.Add a scavenger such as triethylsilane (5-10% v/v) to the reaction mixture to trap the t-butyl cation.

References

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA?[Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • University of Queensland eSpace. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Norris, M. D. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(03), 418-419. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... [Link]

  • National Center for Biotechnology Information. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. [Link]

  • Fiveable. (n.d.). TFA Deprotection Definition. [Link]

  • ACS Publications. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. [Link]

  • PubMed. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

Sources

Application

Precision Synthesis of Beta-Sulfonyl Esters: Protocols for Medicinal Chemistry

Topic: Procedure for synthesizing beta-sulfonyl esters Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract Beta-sulfonyl esters are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for synthesizing beta-sulfonyl esters Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

Beta-sulfonyl esters are critical pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for carbonyls and carboxylates. This application note details two field-proven protocols for their synthesis: a direct, green Sulfa-Michael addition using sodium sulfinates, and a robust, in situ generation method utilizing sulfonyl hydrazides. These methodologies are selected for their high atom economy, scalability, and operational simplicity, minimizing the need for chromatographic purification.

Strategic Significance in Drug Design

The Sulfone Advantage: In medicinal chemistry, the sulfone moiety (


) is frequently employed as a non-hydrolyzable bioisostere of the ketone or ester group. Unlike carbonyls, sulfones are resistant to nucleophilic attack and enzymatic hydrolysis, significantly extending the half-life (

) of lead compounds.

Mechanistic Utility:

  • H-Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, mimicking the spatial and electronic properties of carbonyl oxygens.

  • Dipole Modulation: The strong electron-withdrawing nature of the sulfone group (

    
    ) modulates the pKa of adjacent protons, influencing binding affinity and solubility.
    

Mechanistic Principles

The synthesis of beta-sulfonyl esters primarily relies on the Sulfa-Michael Addition (Conjugate Addition). This reaction exploits the high nucleophilicity of the sulfinate anion toward electron-deficient alkenes (Michael acceptors).

Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: The sulfur atom of the sulfinate anion attacks the

    
    -carbon of the acrylate. (Note: Sulfinates are ambident nucleophiles, but 
    
    
    
    -alkylation is kinetically favored over
    
    
    -alkylation with soft electrophiles).
  • Enolate Formation: The attack generates a transient enolate intermediate.

  • Protonation: The enolate is rapidly protonated by the solvent or a proton source to yield the final beta-sulfonyl ester.

Visualization: The Sulfa-Michael Pathway

SulfaMichaelMechanism Figure 1: Mechanistic pathway of the Sulfa-Michael addition. Sulfinate Sulfinate Anion (Nu: R-SO2-) TS Transition State (C-S Bond Formation) Sulfinate->TS Attack on β-C Acrylate Acrylate (Electrophile) Acrylate->TS Enolate Enolate Intermediate TS->Enolate Fast Product Beta-Sulfonyl Ester Enolate->Product Protonation (H+)

Experimental Protocols

Protocol A: Direct Green Synthesis (Sodium Sulfinate Method)

Best for: Standard substrates, scale-up, and environmentally sensitive workflows. Mechanism: Direct conjugate addition in protic media.

Materials
  • Sodium Sulfinate (

    
    ):  1.2 equivalents.
    
  • Acrylate/Ester (

    
    ):  1.0 equivalent.
    
  • Solvent: Ethanol/Water (1:1 v/v) or pure Water.

  • Catalyst (Optional): Acetic Acid (10 mol%) - Accelerates protonation of the enolate.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sodium sulfinate (1.2 equiv) in the Ethanol/Water mixture (0.5 M concentration relative to acrylate).

  • Addition: Add the acrylate (1.0 equiv) dropwise at room temperature.

    • Note: If the reaction is exothermic on large scale, cool to 0°C during addition.

  • Reaction: Add Acetic Acid (0.1 equiv) if the reaction is sluggish. Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (Visualize with UV or KMnO4 stain). The limiting reagent (acrylate) should disappear.

  • Workup:

    • If solid precipitates: Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.

    • If liquid/soluble: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Most products are obtained in >95% purity. Recrystallization from Ethanol/Hexane is preferred over column chromatography if necessary.

Protocol B: In-Situ Generation (Sulfonyl Hydrazide Method)

Best for: Unstable sulfinic acids, diverse structural analogs, and parallel synthesis libraries. Mechanism: Base-mediated decomposition of sulfonyl hydrazides to sulfinates followed by Michael addition.

Materials
  • Sulfonyl Hydrazide (

    
    ):  1.1 equivalents.
    
  • Acrylate: 1.0 equivalent.

  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) - 20 mol% to 1.0 equiv.

  • Solvent: Ethanol or Toluene (for higher temp).

Step-by-Step Procedure
  • Setup: Charge a reaction vial with Sulfonyl Hydrazide (1.1 equiv) and DABCO (0.2–1.0 equiv).

  • Solvent & Substrate: Add Ethanol (0.5 M) followed by the Acrylate (1.0 equiv).

  • Activation: Heat the mixture to 70–80°C .

    • Observation: Nitrogen gas (

      
      ) evolution indicates the decomposition of hydrazide to the active sulfinate species.
      
  • Completion: Stir for 2–6 hours. Monitor by TLC.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

    • Purification: Redissolve residue in minimal DCM, wash with dilute HCl (to remove DABCO) and water. Dry and concentrate.

Operational Workflow & Decision Logic

Workflow Figure 2: Decision tree for selecting the optimal synthesis protocol. Start Start: Select Substrate CheckSulfinate Is Sodium Sulfinate Commercially Available? Start->CheckSulfinate ProtoA Protocol A: Direct Addition CheckSulfinate->ProtoA Yes ProtoB Protocol B: Hydrazide Precursor CheckSulfinate->ProtoB No (Use Hydrazide) SolventA Solvent: EtOH/H2O ProtoA->SolventA MixA Mix Reagents RT, 2-4h SolventA->MixA Workup Workup: Extract or Filter MixA->Workup SolventB Solvent: EtOH + DABCO ProtoB->SolventB HeatB Heat to 75°C (N2 Evolution) SolventB->HeatB HeatB->Workup Final Pure Beta-Sulfonyl Ester Workup->Final

Scope and Limitations (Substrate Tolerance)

Substrate ClassProtocol CompatibilityNotes
Simple Acrylates (Methyl, Ethyl)Excellent (A & B)Quantitative yields typical.
Steric Hindrance (

-substituted)
Moderate (A)Reaction rate decreases; heat (50°C) required.
Acid-Sensitive Groups (Acetals)Good (A - Neutral)Avoid Protocol A with Acetic Acid; use neutral water.
Base-Sensitive Groups Good (A)Protocol A is pH neutral/mild acidic. Avoid Protocol B (DABCO).
Electron-Rich Sulfinates Excellent (A)Highly nucleophilic; fast reaction.
Electron-Poor Sulfinates Good (B)Hydrazide route often drives conversion better for deactivated systems.

Expert Tips & Troubleshooting

  • pH Control: The Sulfa-Michael addition is reversible. If yield is low, slightly lowering the pH (adding mild acid) can trap the enolate and drive the equilibrium forward. Conversely, if the reaction is stuck, a catalytic amount of base (Et3N) can activate the sulfinate if it's protonated.

  • Solvent Effect: Water is an excellent solvent for Protocol A because it utilizes the "hydrophobic effect" to accelerate the reaction of organic substrates in suspension.

  • Regioselectivity: These protocols are highly

    
    -selective. If 
    
    
    
    -substitution is observed (rare), it is usually due to oxidative conditions converting the sulfinate to a radical species—ensure inert atmosphere if using radical initiators (though not required for these standard ionic protocols).

References

  • Green Synthesis via DABCO: A green and novel method for synthesis of β-sulfonyl esters under solvent-free conditions.[1] (2021).[2][1][3] Figshare. Link

  • Microwave/Green Protocols: Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters. (2007).[3][4] Journal of the Iranian Chemical Society. Link

  • Medicinal Chemistry Context: Sulfonyl group-containing compounds in the design of potential drugs.[4][5] (2012).[3][6] Current Medicinal Chemistry. Link

  • Organocatalytic Approaches: Highly Enantioselective Organocatalytic Sulfa-Michael Addition.[7][8] (2010).[4][5][6] Journal of Organic Chemistry. Link

  • Hydrazide Mechanism: Electrochemical synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides.[9] (2024).[3][5][9][10] Organic & Biomolecular Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: Late-Stage Functionalization with tert-Butyl 2-(Ethenesulfonyl)acetate

I. Introduction: The Imperative of Late-Stage Functionalization and the Role of Vinyl Sulfones In the landscape of contemporary drug discovery and development, the ability to rapidly generate analogues of lead compounds...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Imperative of Late-Stage Functionalization and the Role of Vinyl Sulfones

In the landscape of contemporary drug discovery and development, the ability to rapidly generate analogues of lead compounds is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the diversification of complex molecules at a late stage in their synthesis.[1][2][3][4] This approach circumvents the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2][3]

Vinyl sulfones have garnered significant attention as versatile reagents in medicinal chemistry due to their unique reactivity and biological significance.[2] The vinyl sulfone moiety can act as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity makes them ideal candidates for LSF, enabling the introduction of diverse functional groups into drug-like molecules under mild conditions.

This guide focuses on the application of tert-butyl 2-(ethenesulfonyl)acetate as a valuable tool for the late-stage functionalization of complex molecules, particularly those containing nucleophilic functional groups such as thiols and amines. The tert-butyl ester functionality offers the advantage of being readily cleavable under acidic conditions to reveal a carboxylic acid, providing a handle for further synthetic manipulations or for mimicking a key biological interaction.

II. The Michael Addition: A Powerful Tool for C-S and C-N Bond Formation

The cornerstone of the methodology described herein is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a vinyl sulfone.[5] This reaction is particularly well-suited for LSF due to its typically mild reaction conditions and broad substrate scope.

The electrophilic nature of the β-carbon in the vinyl sulfone is key to its reactivity. The electron-withdrawing sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.

III. Experimental Protocols

A. Synthesis of tert-Butyl 2-(Ethenesulfonyl)acetate

While commercially available from some suppliers, the synthesis of tert-butyl 2-(ethenesulfonyl)acetate can be achieved through a multi-step process, typically starting from a corresponding thiol or sulfonyl chloride. A general synthetic approach is outlined below.

Workflow for the Synthesis of tert-Butyl 2-(Ethenesulfonyl)acetate

Thiol 2-Mercaptoacetic acid Thioether tert-Butyl 2-(ethylthio)acetate Thiol->Thioether Base (e.g., K2CO3) Bromoacetate tert-Butyl bromoacetate Bromoacetate->Thioether Sulfone tert-Butyl 2-(ethylsulfonyl)acetate Thioether->Sulfone Oxidation (e.g., m-CPBA) VinylSulfone tert-Butyl 2-(ethenesulfonyl)acetate Sulfone->VinylSulfone Elimination (e.g., Base)

Caption: Synthetic route to tert-butyl 2-(ethenesulfonyl)acetate.

B. Protocol for Late-Stage Functionalization via Thiol-Michael Addition

This protocol describes a general procedure for the conjugate addition of a thiol-containing drug molecule to tert-butyl 2-(ethenesulfonyl)acetate.

Experimental Workflow for Thiol-Michael Addition

Start Start: Drug Molecule (with -SH) + tert-Butyl 2-(ethenesulfonyl)acetate Reaction Reaction: Solvent (e.g., THF, CH3CN) Base (e.g., DBU, Et3N) Room Temperature Start->Reaction Monitoring Monitoring: TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: (e.g., NH4Cl solution) Monitoring->Workup Extraction Extraction: (e.g., Ethyl Acetate) Workup->Extraction Purification Purification: Flash Chromatography Extraction->Purification Product Functionalized Drug Molecule Purification->Product

Caption: Workflow for thiol-Michael addition.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the thiol-containing drug molecule (1.0 equiv) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile (CH3CN)) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add tert-butyl 2-(ethenesulfonyl)acetate (1.1-1.5 equiv).

  • Initiation of Reaction: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 equiv) or triethylamine (Et3N) (0.5-1.0 equiv), to the reaction mixture at room temperature. The choice of base and stoichiometry may need to be optimized depending on the acidity of the thiol and the stability of the drug molecule.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired functionalized drug molecule.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like THF and CH3CN are chosen to avoid interference with the reaction and to ensure good solubility of the reactants.

  • Base: A non-nucleophilic base is crucial to deprotonate the thiol, forming the nucleophilic thiolate, without competing in the Michael addition itself.

  • tert-Butyl Ester: The tert-butyl group serves as a protecting group for the carboxylic acid. It is stable to the basic conditions of the Michael addition but can be readily removed with acid (e.g., trifluoroacetic acid) in a subsequent step if the free acid is desired.

C. Protocol for Late-Stage Functionalization via Aza-Michael Addition

This protocol outlines a general procedure for the conjugate addition of a secondary amine-containing drug molecule to tert-butyl 2-(ethenesulfonyl)acetate.

Experimental Workflow for Aza-Michael Addition

Start Start: Drug Molecule (with -NHR) + tert-Butyl 2-(ethenesulfonyl)acetate Reaction Reaction: Solvent (e.g., Acetonitrile) Optional: Lewis Acid Catalyst Elevated Temperature (e.g., 50-80 °C) Start->Reaction Monitoring Monitoring: TLC or LC-MS Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Purification: Flash Chromatography Workup->Purification Product Functionalized Drug Molecule Purification->Product

Caption: Workflow for aza-Michael addition.

Step-by-Step Methodology:

  • Reactant Preparation: In a sealed reaction vessel, dissolve the amine-containing drug molecule (1.0 equiv) and tert-butyl 2-(ethenesulfonyl)acetate (1.2-2.0 equiv) in a polar aprotic solvent such as acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. In some cases, a Lewis acid catalyst (e.g., Yb(OTf)3) may be beneficial to activate the Michael acceptor.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography to isolate the functionalized product.

Causality Behind Experimental Choices:

  • Elevated Temperature: Aza-Michael additions with less nucleophilic amines often require thermal promotion to proceed at a reasonable rate.

  • Lewis Acid Catalyst: For unreactive amines, a Lewis acid can coordinate to the sulfonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack.

IV. Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Michael addition of various nucleophiles to vinyl sulfones, which can be adapted for tert-butyl 2-(ethenesulfonyl)acetate.

NucleophileBase/CatalystSolventTemperature (°C)Typical Reaction Time (h)
Aliphatic ThiolDBU (cat.)THF251-4
Aromatic ThiolEt3NCH3CN252-8
Secondary AmineNone or Lewis AcidAcetonitrile50-8012-24
Primary AmineNoneMethanol256-12

V. Conclusion and Future Outlook

tert-Butyl 2-(ethenesulfonyl)acetate is a versatile and valuable reagent for the late-stage functionalization of drug candidates. The Michael addition reactions described provide a reliable and straightforward method for introducing a functionalized ethylsulfonyl moiety onto molecules containing thiol and amine nucleophiles. The ability to unmask a carboxylic acid from the tert-butyl ester adds another layer of synthetic utility. As the demand for rapid analogue synthesis continues to grow, the application of such well-defined and predictable chemical tools will undoubtedly play an increasingly important role in accelerating the drug discovery process.

VI. References

  • The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews. [Link]

  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. ResearchGate. [Link]

  • Late-stage functionalization and expedited synthesis of drug molecules. ResearchGate. [Link]

  • Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PMC. [Link]

Sources

Application

Preparation of sulfonyl-stabilized carbanions from acetate precursors

Application Note: Strategic Generation and Utilization of Sulfonyl-Stabilized Carbanions from Acetate Precursors Executive Summary This guide details the preparation and synthetic utility of sulfonyl-stabilized carbanion...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Generation and Utilization of Sulfonyl-Stabilized Carbanions from Acetate Precursors

Executive Summary

This guide details the preparation and synthetic utility of sulfonyl-stabilized carbanions derived from sulfonyl acetate precursors (e.g., ethyl (phenylsulfonyl)acetate). Unlike simple ketones or esters, these "chameleon" reagents possess dual activation—an electron-withdrawing sulfonyl group and an ester moiety. This unique electronic architecture lowers the


 of the 

-protons to ~11–12 (DMSO), allowing for facile deprotonation under mild conditions while suppressing the self-condensation often observed with simple esters.

This note provides validated protocols for chemoselective mono-alkylation and Knoevenagel condensation , serving as a gateway to complex carbon skeletons, followed by strategies for removing the sulfonyl auxiliary.

Mechanistic Principles & Thermodynamics

Acidity and Base Selection

The


-protons of sulfonyl acetates are significantly more acidic than those of simple esters (

~25) or sulfones (

~29) due to the synergistic electron-withdrawing inductive effect (-I) of the sulfur and the resonance delocalization (-M) into the ester carbonyl.
  • 
     (DMSO):  ~11.5–12.5 [1].
    
  • Implication: Strong, pyrophoric bases like

    
    -BuLi are unnecessary. Deprotonation can be achieved quantitatively with Sodium Hydride (NaH) or, in many cases, Potassium Carbonate (
    
    
    
    ) or DBU.
The Stability-Reactivity Balance

The resulting carbanion is "soft," favoring C-alkylation over O-alkylation. However, the primary challenge is controlling mono- vs. di-alkylation . Once the first alkyl group is introduced, the acidity of the remaining proton decreases slightly but remains accessible. Therefore, stoichiometry and temperature control are critical to prevent over-alkylation.

Figure 1: Mechanistic Pathway of Carbanion Generation

G cluster_0 Precursor Activation cluster_1 Carbanion Species Start Sulfonyl Acetate (Precursor) TS Transition State (Deprotonation) Start->TS Mixing Base Base (NaH or K2CO3) Base->TS Carbanion Stabilized Carbanion (Planar Geometry) TS->Carbanion -H+ Resonance Resonance Forms (Enolate <-> Sulfonyl) Carbanion->Resonance Stabilization

Caption: Activation pathway showing deprotonation and subsequent resonance stabilization of the sulfonyl-stabilized carbanion.

Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation

Target Application: Construction of Carbon Skeletons for Drug Intermediates.

Objective: To introduce a single alkyl chain at the


-position while minimizing di-alkylation side products.

Reagents:

  • Substrate: Ethyl (phenylsulfonyl)acetate (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).

  • Electrophile: Primary Alkyl Halide (R-Br or R-I) (1.05 equiv).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF/DMF (9:1 mixture).

Step-by-Step Methodology:

  • Preparation of Base Suspension:

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Add NaH (1.1 equiv). Note: If high purity is required, wash NaH with dry hexane (3x) to remove mineral oil, but this is optional for standard scale-up.

    • Suspend NaH in anhydrous DMF (

      
       concentration relative to substrate). Cool to 
      
      
      
      .
  • Carbanion Formation:

    • Dissolve Ethyl (phenylsulfonyl)acetate in a minimal volume of DMF.

    • Add the substrate solution dropwise to the NaH suspension at

      
      .
      
    • Observation: Evolution of

      
       gas. The solution will turn yellow/pale orange.
      
    • Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Electrophile Addition (The Critical Step):

    • Cool the mixture back to

      
      .
      
    • Add the Alkyl Halide (1.05 equiv) dropwise. Crucial: Do not add excess electrophile rapidly, or di-alkylation may occur locally.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench and Workup:

    • Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear.
      
    • Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x). Wash combined organics with

      
       (5x) to remove DMF, then Brine (1x).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Table 1: Troubleshooting Alkylation

IssueProbable CauseCorrective Action
Di-alkylation observed Excess base or electrophile; Temp too highUse strictly 1.05 equiv of R-X; Keep temp at

during addition.
Low Conversion "Wet" solvent quenching the baseDistill DMF over

or use molecular sieves.
O-Alkylation (Rare) Hard electrophile (e.g., MOM-Cl)Switch solvent to THF to favor tight ion pairing.
Protocol B: Knoevenagel Condensation

Target Application: Synthesis of


-Unsaturated Esters.

Objective: Condensation with an aldehyde to form a substituted acrylate derivative.

Reagents:

  • Substrate: Ethyl (phenylsulfonyl)acetate (1.0 equiv).

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv).

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

  • Solvent: Toluene or Benzene (with Dean-Stark trap).

Methodology:

  • Combine substrate, aldehyde, piperidine, acetic acid, and toluene in a flask equipped with a Dean-Stark apparatus.

  • Reflux for 4–12 hours with azeotropic removal of water.

  • Cool to RT, wash with 1M HCl (to remove piperidine), then saturated

    
    .
    
  • Concentrate to yield the

    
    -unsaturated sulfone-ester.
    

Downstream Utility: The "Auxiliary" Strategy

The power of sulfonyl acetates lies in the ability to remove the activating groups after the carbon skeleton is built.

Figure 2: Strategic Workflow

Workflow cluster_path1 Path A: Alkylation cluster_path2 Path B: Condensation Start Sulfonyl Acetate Precursor Step1 1. Base (NaH) 2. Alkyl Halide (R-X) Start->Step1 Step3 Aldehyde + Piperidine (Knoevenagel) Start->Step3 Inter1 Mono-Alkylated Intermediate Step1->Inter1 Step2 Reductive Desulfonylation (Na/Hg or Mg/MeOH) Inter1->Step2 Remove Sulfone Product1 Final Product: Esters / Fatty Acid Derivs Step2->Product1 Product2 Final Product: Alpha,Beta-Unsaturated Ester Step3->Product2

Caption: Synthetic workflow illustrating the divergence from the precursor to final drug intermediates.

Desulfonylation Note: To remove the sulfonyl group (Path A), treat the alkylated intermediate with Magnesium turnings in dry Methanol (mild) or 6% Na/Hg amalgam (traditional, rigorous). This yields the pure ester with the new alkyl chain attached [2].

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Trost, B. M. (1978). Organosulfur chemistry. New vistas in organic synthesis. Chemical Reviews, 78(4), 363–382.

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (General Reference for Sulfone Chemistry).
  • Organic Syntheses. (1950). Ethyl Phenylacetate and derivatives (General Alkylation Protocols).[2] Organic Syntheses, Coll.[3] Vol. 1, p.107.[3]

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vinyl Sulfone Michael Addition

Topic: Improving yield of Michael addition to vinyl sulfones Audience: Researchers, Medicinal Chemists, Process Chemists Status: Operational Introduction: The "Goldilocks" Acceptor Vinyl sulfones occupy a unique "Goldilo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of Michael addition to vinyl sulfones Audience: Researchers, Medicinal Chemists, Process Chemists Status: Operational

Introduction: The "Goldilocks" Acceptor

Vinyl sulfones occupy a unique "Goldilocks" zone in the Michael acceptor hierarchy. They are significantly more reactive than acrylamides and esters, yet more stable and selective than nitroalkenes or vinyl ketones. This stability, however, can be a double-edged sword: while they resist polymerization better than acrylates, they often require specific activation to reach high conversion, and they are prone to retro-Michael reactions (reversibility) under thermodynamic conditions.

This guide addresses the specific kinetic and thermodynamic bottlenecks that limit yield in vinyl sulfone conjugations.

Module 1: Reaction Profiling & Mechanism

To improve yield, one must first identify if the failure is kinetic (reaction is too slow) or thermodynamic (equilibrium favors starting material).

The Reactivity Landscape

Vinyl sulfones possess a low-lying LUMO due to the strong electron-withdrawing nature of the sulfone group (


). However, unlike carbonyls, the sulfone group does not offer a direct site for Lewis acid coordination that effectively activates the 

-carbon in all cases.

Key Mechanistic Insight: The reaction is often reversible. If your yield stalls at ~60-70% despite prolonged reaction times, you have likely hit the thermodynamic equilibrium. Adding more catalyst will not push the yield higher; it will only speed up the rate at which you reach that 60% ceiling.

Visualizing the Pathway

MichaelAddition Start Nucleophile + Vinyl Sulfone TS Transition State (Charge Stabilization) Start->TS k1 (Activation) Side2 Polymerization (Rare but possible) Start->Side2 Strong Base High Conc. Product Michael Adduct (β-substituted sulfone) TS->Product Protonation Side1 Retro-Michael (Reversibility) TS->Side1 Thermodynamic Control Product->TS k-1 (Base/Heat)

Figure 1: Reaction pathway showing the critical reversibility loop (red dashed line) which is the primary cause of stalled yields in vinyl sulfone chemistry.

Module 2: Troubleshooting Common Yield Killers

Scenario A: "The reaction stalls at 50-70% conversion."
  • Diagnosis: Equilibrium limitation (Retro-Michael).

  • Root Cause: The product anion is stable enough to eliminate the nucleophile, especially if the nucleophile is a good leaving group (e.g., thiols, certain amines) and the temperature is high.

  • Solution:

    • Lower the Temperature: Retro-Michael is entropically driven. Cooling the reaction (0°C to -20°C) often favors the adduct.

    • Solvent Switch: Use a protic solvent (MeOH, Water) or add a proton source. Rapid protonation of the intermediate carbanion traps the kinetic product, preventing reversal.

    • Stoichiometry: Increase the nucleophile equivalents (1.5 – 2.0 eq) to push the equilibrium via Le Chatelier’s principle.

Scenario B: "Reaction is sluggish; <10% product after 24h."
  • Diagnosis: Kinetic barrier.[1]

  • Root Cause: The nucleophile is too "hard" or the vinyl sulfone is sterically encumbered.

  • Solution:

    • Catalyst Upgrade: Switch from mild bases (TEA) to super-nucleophilic catalysts like DMPP (Dimethylphenylphosphine) or DBU . Note: Phosphines are 7x faster than amines for these systems but use them strictly catalytically to avoid P-Michael adducts [1].

    • "On-Water" Conditions: Vinyl sulfones exhibit significant rate acceleration in water due to hydrophobic packing and transition state stabilization via hydrogen bonding to the sulfone oxygens [2].

Scenario C: "Product is an intractable gum / Low mass balance."
  • Diagnosis: Polymerization or Oligomerization.

  • Root Cause: Vinyl sulfones can homopolymerize under strong basic conditions (e.g., NaH, LDA), though less readily than acrylates.

  • Solution:

    • Switch Bases: Move to "soft" nucleophilic bases (DABCO, imidazole) rather than hard charge bases.

    • Dilution: Run the reaction at 0.1 M rather than 1.0 M.

Module 3: Optimized Protocols

Protocol 1: High-Yield "On-Water" Synthesis (Green & Fast)

Best for: Aza-Michael and Thia-Michael additions where solubility is not critical.

Rationale: Water acts as a dual activator—stabilizing the negative charge on the sulfone oxygens in the transition state and forcing organic reactants together via the hydrophobic effect.

ParameterCondition
Solvent Deionized Water (Reaction is heterogeneous)
Stoichiometry 1.0 eq Vinyl Sulfone : 1.1 eq Nucleophile
Catalyst None (or 10 mol% DABCO if sluggish)
Temperature Room Temperature (25°C)
Time 1 - 4 Hours

Step-by-Step:

  • Suspend the vinyl sulfone (1.0 mmol) and nucleophile (1.1 mmol) in water (3 mL).

  • Stir vigorously. The mixture will likely be cloudy/heterogeneous.

  • Monitor by TLC. As the reaction proceeds, the product often precipitates as a solid or forms a distinct oil layer.

  • Workup: Filter the solid (if precipitated) or extract with EtOAc. Yields are typically >90% with minimal purification required.

Protocol 2: Asymmetric Organocatalytic Addition

Best for: Creating chiral centers at the


-position (e.g., using aldehydes/ketones as nucleophiles).

Rationale: Standard bases yield racemates. Chiral secondary amines (Jørgensen-Hayashi catalysts) form enamines with aldehydes that attack the vinyl sulfone with high facial selectivity [3].

ParameterCondition
Solvent Toluene or CHCl

(Non-polar solvents enhance ion pairing)
Catalyst 10-20 mol% Proline derivative (e.g., TMS-prolinol ether)
Additive 10-20 mol% Benzoic Acid (Accelerates enamine formation)
Temperature 0°C to Room Temperature

Step-by-Step:

  • Dissolve catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in Toluene (2 mL).

  • Add the aldehyde/ketone donor (2.0 mmol) and stir for 15 min to form the enamine.

  • Add vinyl sulfone (1.0 mmol).

  • Stir until consumption of sulfone (monitor by NMR/HPLC).

  • Critical: Quench immediately with dilute HCl to hydrolyze the iminium intermediate and release the product.

Module 4: FAQs

Q: Can I use Lewis Acids (like


) instead of bases? 
A:  Generally, no. Unlike 

-unsaturated ketones, the sulfone oxygens are poor Lewis bases. Lewis acids coordinate weakly and often fail to activate the double bond significantly. Brønsted base or nucleophilic catalysis is far superior for vinyl sulfones.

Q: My vinyl sulfone has a phenyl group on the sulfur. Is it more reactive than the methyl analog? A: Yes. A phenyl vinyl sulfone is generally more reactive than a methyl vinyl sulfone due to the inductive electron-withdrawing effect of the phenyl ring, which further lowers the LUMO energy of the double bond. However, it also makes the


-protons more acidic, slightly increasing the risk of polymerization.

Q: I see a byproduct with a mass of [M + Catalyst]. What is this? A: If you are using phosphines (like


 or DMPP) or pyridine-based nucleophiles (DMAP), you are seeing the Betaine intermediate . This occurs when the catalyst adds to the vinyl sulfone but fails to eliminate (or protonate).
  • Fix: Ensure a proton source is present (e.g., use MeOH as co-solvent) to facilitate the catalytic turnover, or switch to a hindered base like DBU which is less nucleophilic.

References

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction. Source: Polymer Chemistry (RSC), 2010. URL:[Link]

  • Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones. Source: ResearchGate / Tetrahedron Letters (Contextual), 2023. URL:[Link]

  • Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones. Source: Organic Letters (ACS), 2008. URL:[Link]

  • Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition. Source: ACS Macro Letters, 2012. URL:[Link]

Sources

Optimization

Vinyl Sulfone-Amine Conjugation: Technical Support &amp; Troubleshooting Hub

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Vinyl Sulfone (VS) Michael Additions Audience: Medicinal Chemists, Bioconjugation Engineers Core Philosophy: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Vinyl Sulfone (VS) Michael Additions Audience: Medicinal Chemists, Bioconjugation Engineers

Core Philosophy: The "Stability vs. Speed" Trade-off

Welcome to the technical support center. If you have chosen a vinyl sulfone (VS) warhead for your bioconjugation, you likely prioritized adduct stability over reaction speed.

Unlike N-hydroxysuccinimide (NHS) esters (which hydrolyze rapidly) or maleimides (which undergo retro-Michael exchange in plasma), vinyl sulfones form extremely stable thioether or alkyl-amine bonds. However, this stability comes at a cost: lower electrophilicity .

Vinyl sulfones are "soft" electrophiles. They react sluggishly with "hard" nucleophiles (amines) compared to thiols. Consequently, the most common side reactions arise from forcing conditions (high pH/temperature) or stoichiometric imbalances (bis-alkylation).

This guide addresses these specific failure modes.

Critical Troubleshooting Modules

Module A: The Bis-Alkylation Problem

User Complaint: "I am seeing M+2 adducts in my LCMS. My primary amine is reacting twice."

The Mechanism: Primary amines (


) possess two reactive protons. Upon reacting with one equivalent of vinyl sulfone, they form a secondary amine (

).
  • The Trap: Secondary amines are often more nucleophilic than primary amines due to the inductive electron-donating effect of the alkyl group.

  • Result: The product competes with the starting material for the remaining vinyl sulfone, leading to bis-alkylation.

Corrective Actions:

ParameterAdjustmentRationale
Stoichiometry High Excess of Amine (>10 equiv)If the amine is cheap/abundant (e.g., a small molecule drug), use it in large excess. This statistically favors the collision of VS with unreacted primary amine rather than the scarce product.
Sterics Increase Bulk Bis-alkylation is sensitive to steric hindrance. If your amine is on a crowded carbon, bis-alkylation is naturally suppressed.
pH Modulation Lower pH slightly While high pH drives the reaction, lowering it slightly (e.g., from 9.5 to 8.5) can sometimes favor the primary amine if the pKa of the secondary amine product is significantly different (though often they are similar).
Module B: Chemoselectivity (Thiol vs. Amine)

User Complaint: "My protein has both Cysteine and Lysine. I want to target Lysine, but the VS is hitting Cysteine."

The Science: Vinyl sulfones have an intrinsic preference for thiols (soft nucleophile + soft electrophile).

  • Thiols (Cys): React at pH 7.0–7.5.

  • Amines (Lys): React at pH 9.0–9.5.

The Protocol: You cannot "block" the thiol reactivity if you are at pH 9.0. You must permanently cap the thiols before attempting amine conjugation, or rely on the fact that at pH 9.0, both will react.

Decision Matrix:

  • If Cys must be preserved: You cannot use VS for Lysine conjugation on the same molecule without protecting the Cys first.

  • If Cys is the target: Lower pH to 7.2. Lysines will remain protonated (

    
    ) and unreactive.
    
Module C: Sluggish Kinetics & Hydrolysis

User Complaint: "The reaction takes 24 hours and I still have starting material. Should I heat it?"

The Risk: Vinyl sulfones are stable, but water is a nucleophile (albeit a poor one). At pH > 9.0 and elevated temperatures (>40°C), hydroxide ions (


) can slowly attack the VS, forming the alcohol byproduct (hydration).

Optimization Steps:

  • Concentration is Key: This is a second-order reaction (Rate =

    
    ). Dilute conditions (< 1 mg/mL) are the enemy. Concentrate your reactants to the solubility limit.
    
  • Catalysis: Adding a Lewis Acid is generally not feasible in aqueous buffers. Instead, ensure your buffer capacity is high (0.1 M - 0.2 M) to maintain the deprotonated state of the amine.

  • Solvent: Use polar aprotic co-solvents (DMSO, DMF) to improve the effective collision rate if the VS is hydrophobic.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the side reactions (bis-alkylation and hydrolysis).

ReactionPathways cluster_0 Critical Control Point Start Primary Amine (R-NH2) + VS Mono Mono-Adduct (Secondary Amine) Start->Mono Major Pathway pH 9.0 Hydrolysis Hydrolyzed VS (Alcohol) Start->Hydrolysis Slow Side Rxn (High T, High pH) Bis Bis-Adduct (Tertiary Amine) Mono->Bis Side Reaction (If Amine < 5 eq)

Figure 1: Reaction pathway logic. The "Danger Zone" is the transition from Mono- to Bis-adduct, driven by insufficient amine stoichiometry.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Amine-Vinyl Sulfone Conjugation

Objective: Conjugate a VS-linker to a protein Lysine or small molecule amine while minimizing bis-alkylation.

Reagents
  • Buffer A: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.3. (Borate is an alternative).

  • Stock VS: Dissolved in dry DMSO or DMF (50-100 mM).

  • Quench Buffer: 1 M Glycine or Cysteine (pH 8.0).

Workflow
  • Preparation: Exchange protein into Buffer A . Ensure pH is strictly checked; pH 8.0 is often insufficient for Lysine-VS reactions.

  • Stoichiometry Calculation:

    • Small Molecule Amine: Use 5–10 equivalents of Amine relative to VS to prevent bis-alkylation.

    • Protein (Lysine) Target: Use 5–20 equivalents of VS relative to Protein. (Proteins rarely bis-alkylate on the same Lysine due to steric bulk, but can be multi-labeled across surface Lysines).

  • Incubation:

    • Add VS stock slowly with agitation.

    • Time: 16–24 hours. (VS is slow!).

    • Temp: 25°C (Room Temp). Avoid heating >37°C to prevent hydrolysis.

  • Monitoring:

    • Use LCMS or RP-HPLC. Look for the mass shift of +VS.

    • Checkpoint: If hydrolysis product (M+18) appears, reduce pH to 9.0.

  • Quenching:

    • Add Quench Buffer (50 mM final conc) to consume unreacted VS. Incubate 30 mins.

  • Purification: Desalt (Zeba spin / Dialysis) to remove excess small molecules.

Troubleshooting Flowchart

Troubleshooting Problem Identify Issue Type1 Low Yield / No Rxn Problem->Type1 Type2 Bis-Alkylation Problem->Type2 Type3 Non-Specific (Thiol) Problem->Type3 CheckPH Is pH > 9.0? Type1->CheckPH CheckEq Is Amine Excess > 10x? Type2->CheckEq ActionCys Cap Thiols w/ MMTS or Lower pH Type3->ActionCys CheckConc Is Conc > 1mg/mL? CheckPH->CheckConc Yes ActionPH Increase pH to 9.3-9.5 CheckPH->ActionPH No ActionConc Concentrate Sample CheckConc->ActionConc No ActionEq Increase Amine Eq CheckEq->ActionEq No

Figure 2: Decision tree for diagnosing common VS-Amine conjugation failures.

References

  • Morpurgo, M., Veronese, F. M., & Kachensky, D. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry.
  • Stability vs. Maleimides: Fontaine, S. D., et al. (2015).[1][2] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. [https://pubs.acs.org/doi/10.1021/bc5005262] (Contextualizes the stability advantage of vinyl sulfones over maleimides regarding retro-Michael reactions).

  • Bis-Alkylation Control: Winther, A. M., et al. (2010). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization.[3] Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2010/ob/b918663b] (Discusses the synthesis of vinyl sulfone tags and optimization to prevent side reactions).

  • General Reactivity: Santos, S. S., et al. (2020). Vinyl Sulfones: Synthetic Preparations and Applications in Medicinal Chemistry. Current Medicinal Chemistry. [https://www.eurekaselect.com/article/104646] (Comprehensive review of vinyl sulfone reactivity profiles).

Sources

Troubleshooting

Removing unreacted tert-butyl 2-(ethenesulfonyl)acetate from reaction mixtures

Topic: Removal of Unreacted tert-Butyl 2-(ethenesulfonyl)acetate (TBESA) Executive Summary & Reagent Profile The Challenge: tert-Butyl 2-(ethenesulfonyl)acetate (TBESA) is a highly reactive Michael acceptor used to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted tert-Butyl 2-(ethenesulfonyl)acetate (TBESA)

Executive Summary & Reagent Profile

The Challenge: tert-Butyl 2-(ethenesulfonyl)acetate (TBESA) is a highly reactive Michael acceptor used to introduce vinyl sulfone warheads or sulfonyl-containing scaffolds. In reaction mixtures, unreacted TBESA poses two risks:

  • False Positives in Bioassays: As a covalent modifier, residual TBESA can non-specifically alkylate proteins (cysteine residues), leading to promiscuous activity in downstream biological screening.

  • Product Instability: The electrophilic vinyl group can react with nucleophilic moieties on your product during storage.

Reagent Profile:

  • Functional Groups: Vinyl sulfone (Electrophile), tert-Butyl ester (Acid-labile).

  • Key Reactivity: Rapid Michael addition with thiols and amines.

  • Stability Warning: The tert-butyl ester is sensitive to strong acids (e.g., TFA, HCl). Avoid acidic scavengers or acidic silica gel if possible.

Decision Matrix: Choosing Your Purification Strategy

Use the following logic flow to select the optimal removal method based on your reaction scale and product sensitivity.

PurificationStrategy Start Start: Reaction Complete ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (HTS/Library) ScaleCheck->SmallScale LargeScale > 1 g (Prep/Process) ScaleCheck->LargeScale MethodA Method A: Solid-Phase Thiol Scavenging (Recommended) SmallScale->MethodA High Throughput ProdSens Is Product Acid Sensitive? LargeScale->ProdSens MethodB Method B: Liquid-Phase Quench (NAC) + Wash ProdSens->MethodB Yes (Labile) MethodC Method C: Flash Chromatography (Neutralized Silica) ProdSens->MethodC No (Stable)

Figure 1: Strategic decision tree for removing TBESA. Green path indicates the highest chemoselectivity and ease of workflow.

Method A: Solid-Phase Thiol Scavenging (Gold Standard)

Why this works: Vinyl sulfones react faster with thiols than acrylates or acrylamides due to the strong electron-withdrawing nature of the sulfone group [1]. Polymer-supported thiols (e.g., Si-Thiol, MP-SH) irreversibly bind TBESA, allowing the impurity to be removed via simple filtration.

Compatibility:

  • Solvents: DCM, THF, MeOH, DMF.

  • pH: Works best at neutral to slightly basic pH (add base if reaction is acidic).

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Calculate Loading Determine excess TBESA (moles). Use 3-4 equivalents of Thiol resin relative to the unreacted TBESA.
2 Resin Preparation Pre-swell the resin in your reaction solvent for 5 mins.
3 Scavenging Add resin to the reaction mixture.[1][2] Add a catalytic amount of base (e.g., TEA or DIPEA, 0.1 eq) if the reaction is not already basic.
4 Incubation Agitate (shake or stir) at Room Temperature for 1–4 hours .
5 Monitoring Spot TLC or run LC-MS. TBESA peak (

or UV trace) should disappear.
6 Filtration Filter through a fritted cartridge or Celite pad. Wash cake with solvent.
7 Result Filtrate contains purified product; TBESA remains covalently bound to the beads.

Mechanism of Action:

ScavengingMechanism Resin Polymer-SH (Nucleophile) Complex Transition State Resin->Complex Michael Addition TBESA TBESA (Electrophile) TBESA->Complex Product Resin-S-TBESA (Solid Waste) Complex->Product Covalent Bond Formation

Figure 2: The thiol group on the resin attacks the beta-carbon of the vinyl sulfone, anchoring it to the solid support.

Method B: Liquid-Phase Quenching (Cost-Effective)

Why this works: If resins are too expensive or unavailable, water-soluble thiols like N-Acetylcysteine (NAC) or Glutathione can quench the vinyl sulfone. The resulting adduct is highly polar and water-soluble, allowing it to be washed away during aqueous workup.

Protocol:

  • Quench: Add 2–3 equivalents (relative to excess TBESA) of N-Acetylcysteine and 3 equivalents of DIPEA to the reaction mixture.

  • React: Stir vigorously for 30–60 minutes.

  • Workup: Dilute with organic solvent (EtOAc or DCM).

  • Wash: Wash the organic layer 3x with:

    • Saturated NaHCO₃ (removes acidic NAC).

    • Water/Brine (removes the polar TBESA-NAC adduct).

  • Dry: Dry over Na₂SO₄ and concentrate.

Critical Note: This method requires your desired product to be lipophilic enough to stay in the organic layer.

Troubleshooting & FAQs

Q1: I see a new impurity spot on TLC after using silica gel chromatography. What happened? A: Vinyl sulfones can be unstable on acidic silica gel, sometimes undergoing hydration or polymerization.

  • Fix: Neutralize your silica column by flushing it with 1% Triethylamine (TEA) in Hexanes/DCM before loading your sample. Alternatively, use neutral alumina.

Q2: Can I use amine scavengers (e.g., Trisamine resin) instead of thiols? A: Yes, but thiols are kinetically superior for vinyl sulfones [2]. Amine addition is slower and often reversible (retro-Michael) under certain conditions. Stick to thiols for >99% removal efficiency.

Q3: My product also contains a Michael acceptor. How do I remove TBESA without losing my product? A: This is a "kinetic resolution" problem.

  • Strategy: If TBESA is more reactive (less sterically hindered) than your product, titrate the scavenger resin carefully (add 0.5 eq at a time) and monitor by LC-MS.

  • Alternative: If separation is impossible chemically, revert to Preparative HPLC (Reverse Phase). TBESA is moderately lipophilic (t-butyl group) and usually separates well from more polar synthetic intermediates.

Q4: Is TBESA volatile? Can I just put it on the high-vac? A: TBESA has a high boiling point relative to simple solvents. While some might sublime under high vacuum/heat, this is risky. Heating vinyl sulfones can induce polymerization [3], leaving a gummy residue that traps your product. Chemical removal is safer.

References
  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744.

  • Organic Chemistry Portal. (n.d.). "Vinyl Sulfones - Synthesis and Reactivity."

  • BenchChem Technical Support. (2025). "Purification of Tert-butyl 2-(oxetan-3-ylidene)acetate and related Michael Acceptors."

Sources

Reference Data & Comparative Studies

Validation

The Electrophilic Duel: A Comparative Guide to the Reactivity of Vinyl Sulfones and Vinyl Sulfonamides

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent chemistry has become an invaluable tool for achieving enhanced potency, selectivity, and duration of action. Central to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent chemistry has become an invaluable tool for achieving enhanced potency, selectivity, and duration of action. Central to this approach is the use of electrophilic "warheads" that can form stable covalent bonds with nucleophilic residues on target proteins. Among the arsenal of Michael acceptors, vinyl sulfones and vinyl sulfonamides have emerged as prominent players, each with a distinct reactivity profile that dictates its suitability for specific applications. This guide provides an in-depth, objective comparison of the reactivity of these two crucial functional groups, supported by experimental data, to empower researchers in making informed decisions for their molecular designs.

Introduction: The Michael Addition in Covalent Drug Design

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. In the context of drug design, this reaction is harnessed to covalently link a therapeutic agent to a biological target, often a cysteine or lysine residue within a protein's binding site. The choice of the Michael acceptor is critical, as its intrinsic reactivity directly influences the inhibitor's potency, selectivity, and potential for off-target effects. An ideal covalent warhead should be sufficiently reactive to engage its target efficiently under physiological conditions but not so reactive as to indiscriminately modify other biological molecules.

This guide focuses on two sulfur-containing Michael acceptors: vinyl sulfones and vinyl sulfonamides. Both feature a vinyl group activated by a hexavalent sulfur atom, yet subtle structural differences between the sulfone and sulfonamide moieties lead to significant disparities in their chemical behavior.

The Heart of the Matter: Unpacking the Reactivity Differences

The reactivity of vinyl sulfones and vinyl sulfonamides as Michael acceptors is primarily governed by the electrophilicity of the β-carbon of the vinyl group. This electrophilicity is, in turn, dictated by the electron-withdrawing capacity of the attached sulfonyl group.

Electronic Effects: The Decisive Factor

The core difference in reactivity stems from the nature of the substituent attached to the sulfonyl group. In a vinyl sulfone , the sulfonyl group is bonded to a carbon or hydrogen atom, whereas in a vinyl sulfonamide , it is attached to a nitrogen atom.

  • Vinyl Sulfones: The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the vinyl group through inductive effects. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack.

  • Vinyl Sulfonamides: In a vinyl sulfonamide, the nitrogen atom attached to the sulfonyl group possesses a lone pair of electrons. This lone pair can be delocalized into the sulfonyl group, which partially counteracts the electron-withdrawing effect of the sulfonyl moiety. This electron donation, although modest, reduces the overall electron-withdrawing capacity of the sulfonamide group compared to the sulfone group. Consequently, the β-carbon of a vinyl sulfonamide is less electrophilic than that of a comparable vinyl sulfone.

This fundamental electronic difference is the primary reason why vinyl sulfones are generally more reactive Michael acceptors than vinyl sulfonamides .[1][2]

Diagram of Electronic Effects

electronic_effects cluster_vs Vinyl Sulfone cluster_vsa Vinyl Sulfonamide vs R-SO₂-CH=CH₂ vs_beta δ+ vs->vs_beta Strong Inductive Withdrawal vs_alpha δ- vsa R₂N-SO₂-CH=CH₂ vsa_beta δ' + vsa->vsa_beta Reduced Inductive Withdrawal vsa_alpha δ' - note δ+ > δ' +

Caption: Electronic comparison of vinyl sulfone and vinyl sulfonamide.

Steric Hindrance: A Modulating Influence

While electronic effects are dominant, steric factors can also influence reactivity. Bulky substituents on the nitrogen atom of a vinyl sulfonamide can hinder the approach of a nucleophile, further reducing its reaction rate. This provides a useful handle for fine-tuning the reactivity of vinyl sulfonamide-based inhibitors.

Experimental Evidence: A Quantitative Look at Reactivity

Kinetic studies provide concrete evidence for the differing reactivities of vinyl sulfones and vinyl sulfonamides. The most common method for assessing the reactivity of these Michael acceptors is by measuring their reaction rates with thiol-containing molecules, such as glutathione or specific cysteine derivatives, which mimic the side chain of the cysteine residue in proteins.

Thiol-Michael Addition: A Clear Distinction

A seminal study directly compared the rates of Michael addition of 2'-(phenethyl)thiol to a series of vinyl sulfonyl compounds. The results demonstrated a dramatic difference in reactivity, with the vinyl sulfonamide being the least reactive species.

Compound TypeR GroupRelative ReactivityPseudo-First-Order Rate Constant (k, M⁻¹s⁻¹)
Phenyl Vinyl Sulfonate-OPh~3000x1.3 x 10⁻¹
Phenyl Vinyl Sulfone-Ph~100x4.3 x 10⁻³
Methyl Vinyl Sulfone-Me~30x1.3 x 10⁻³
N-Benzyl Vinyl Sulfonamide -NHBn 1x 4.3 x 10⁻⁵

Table adapted from Reddick et al., Org. Lett. 2003, 5 (11), pp 1967–1970.[3]

This data compellingly illustrates that vinyl sulfonamides are substantially less reactive towards thiols than their vinyl sulfone and sulfonate ester counterparts.[3] In fact, the reactivity of the N-benzyl vinyl sulfonamide was found to be comparable to that of α,β-unsaturated esters, which are generally considered to be moderately reactive Michael acceptors.

Aza-Michael Addition: A More Nuanced Picture

The reaction of vinyl sulfones and vinyl sulfonamides with amine nucleophiles, known as the aza-Michael addition, is also of significant interest, particularly for targeting lysine residues. While direct, side-by-side kinetic comparisons are less common in the literature than for thiol additions, the available evidence suggests a similar trend in reactivity.

Studies have shown that the aza-Michael addition of primary amines to vinyl sulfonamides is often a slow process under standard organic conditions.[4] However, the reaction rate can be significantly enhanced by using aqueous solvent systems.[4] This is attributed to the ability of water to stabilize the charged intermediates in the reaction mechanism.

For vinyl sulfones, the aza-Michael addition with amines generally proceeds more readily. For instance, the reaction of divinyl sulfone with hydrazides occurs under catalyst-free thermal conditions.[5]

The reactivity of vinyl sulfonamides in aza-Michael additions is also highly dependent on the substituents on the nitrogen atom. Electron-withdrawing groups on the nitrogen can increase the electrophilicity of the vinyl group and accelerate the reaction.

Experimental Protocols: A Practical Guide

To provide a practical context for these reactivity differences, we present representative step-by-step protocols for the Michael addition of a thiol to a vinyl sulfone and an amine to a vinyl sulfonamide, including a method for monitoring the reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Thiol-Michael Addition to Ethyl Vinyl Sulfone

This protocol describes the reaction of ethyl vinyl sulfone with benzyl mercaptan.

Materials:

  • Ethyl vinyl sulfone

  • Benzyl mercaptan

  • Triethylamine (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve ethyl vinyl sulfone (1 equivalent) in CDCl₃ to a final concentration of 0.1 M.

  • Acquire a ¹H NMR spectrum of the starting material to establish a baseline.

  • Add benzyl mercaptan (1 equivalent) to the NMR tube.

  • Add a catalytic amount of triethylamine (0.1 equivalents) to the NMR tube, cap it, and invert several times to mix.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Monitor the reaction progress by observing the disappearance of the vinyl proton signals of ethyl vinyl sulfone (typically between δ 6.0-7.0 ppm) and the appearance of new signals corresponding to the thioether product.

  • Integrate the signals of a stable proton on the starting material and the product to determine the conversion over time.

Diagram of Thiol-Michael Addition Workflow

thiol_michael_workflow start Dissolve Ethyl Vinyl Sulfone in CDCl₃ add_thiol Add Benzyl Mercaptan start->add_thiol add_catalyst Add Triethylamine add_thiol->add_catalyst nmr_monitoring Acquire ¹H NMR Spectra at Timed Intervals add_catalyst->nmr_monitoring data_analysis Integrate Signals & Calculate Conversion nmr_monitoring->data_analysis data_analysis->nmr_monitoring Continue Monitoring end Reaction Complete data_analysis->end Reaction Reaches Completion

Caption: Workflow for monitoring thiol-Michael addition by NMR.

Aza-Michael Addition to N-Phenyl Vinyl Sulfonamide

This protocol describes the reaction of N-phenyl vinyl sulfonamide with benzylamine in an aqueous solvent system to enhance the reaction rate.

Materials:

  • N-Phenyl vinyl sulfonamide

  • Benzylamine

  • Methanol-d₄ (CD₃OD) and Deuterium Oxide (D₂O) for NMR analysis

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve N-phenyl vinyl sulfonamide (1 equivalent) in a 2:3 mixture of CD₃OD and D₂O to a final concentration of 0.1 M.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add benzylamine (1 equivalent) to the NMR tube, cap it, and mix thoroughly.

  • Acquire ¹H NMR spectra at regular, longer time intervals (e.g., every 30-60 minutes) due to the slower reaction rate.

  • Monitor the reaction by observing the disappearance of the vinyl proton signals of the N-phenyl vinyl sulfonamide and the appearance of the product signals.

  • Calculate the conversion over time by integrating the relevant signals.

Conclusion: Choosing the Right Tool for the Job

The choice between a vinyl sulfone and a vinyl sulfonamide as a covalent warhead is a critical decision in the design of targeted covalent inhibitors. This guide has illuminated the fundamental principles and provided experimental evidence to guide this choice.

  • Vinyl sulfones are highly reactive Michael acceptors, making them suitable for targeting less nucleophilic residues or for applications where rapid and complete covalent modification is desired. However, their high reactivity necessitates careful design of the rest of the molecule to ensure target selectivity and minimize off-target reactions.

  • Vinyl sulfonamides are significantly less reactive, offering a greater degree of "tunability" through modification of the N-substituents. This makes them attractive for achieving a fine balance between reactivity and selectivity, which is often crucial for developing safe and effective covalent drugs. Their lower reactivity can be advantageous in avoiding unwanted reactions with abundant biological nucleophiles like glutathione.

Ultimately, the optimal choice depends on the specific biological target, the desired pharmacological profile, and the overall drug design strategy. By understanding the distinct reactivity profiles of vinyl sulfones and vinyl sulfonamides, researchers can more effectively harness the power of covalent inhibition to develop next-generation therapeutics.

References

  • Bowman, C. N., et al. (2020). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry.
  • Finn, M. G., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.
  • Xu, J., et al. (2010). 3,2-Hydroxypyridinone (3,2-HOPO)
  • Reddick, J. J., et al. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970.
  • Mayr, H., et al. (2001). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry, 66(12), 4079-4087.
  • Bowman, C. N., et al. (2013).
  • Baran, P. S., et al. (2011). Double Michael addition of aromatic amines to divinyl sulfone. Tetrahedron Letters, 52(28), 3639-3641.
  • Bowman, C. N., et al. (2017). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules.
  • An, H., & DeGrado, W. F. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Chemical Biology, 13(12), 3356-3362.
  • Mayr, H., et al. (2001). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry.
  • Gallardo, A., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances.
  • Appendino, G., et al. (2011). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery.
  • Van Speybroeck, V., et al. (2017). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Physical Chemistry A, 121(38), 7247-7259.
  • Jiang, B., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(35), 7339-7345.
  • Charras, A., et al. (2019). Thiol-Michael addition reaction involving a vinyl-sulfone group. MethodsX, 6, 1563-1570.
  • Lee, I., et al. (2002). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile. Bulletin of the Korean Chemical Society, 23(5), 677-681.
  • Dove, A. P., et al. (2016). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations.
  • Du Prez, F. E., et al. (2016). Kinetic comparison of equimolar reactions of the thiol (1) and 14 different Michael acceptors. Polymer Chemistry, 7(2), 259-269.
  • Bègue, J.-P., et al. (2009). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry, 74(16), 6260-6265.
  • Jessop, P. G., et al. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 23(11), 2959.
  • Enders, D., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 1266-1303.
  • Tiecco, M., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6026.
  • Morris, G. A. (n.d.). Publications. Manchester NMR Methodology Group.
  • Nenajdenko, V. G., et al. (2014). Reaction of alkenyl sulfones with amines. Russian Chemical Reviews, 83(9), 803-832.
  • Lee, I., et al. (2006). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 27(6), 849-854.
  • Reddit. (2022). Reaction between benzyl amine and vinyl chloride. r/Chempros.

Sources

Comparative

Covalent Binding Validation: The Intact Mass Shift Analysis Guide

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), validating the formation of a permanent bond between a small molecule and its protein target is the critical " go/no-go " decision point.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), validating the formation of a permanent bond between a small molecule and its protein target is the critical " go/no-go " decision point.[1] While biochemical assays (IC50) and biophysical methods (SPR, DSF) provide indirect evidence of binding, Intact Protein Mass Spectrometry (Intact MS) stands as the definitive "gold standard" for direct validation.

This guide objectively compares Intact MS against alternative validation methodologies, demonstrating why mass shift analysis provides superior fidelity in determining stoichiometry and occupancy. We provide a field-proven protocol for executing this validation with high-resolution LC-MS.

Part 1: The Core Methodology – Mass Shift Analysis

The Principle

Covalent inhibitors function by reacting with a specific nucleophile (usually Cysteine, Lysine, or Serine) on the target protein. This reaction results in a predictable increase in the molecular weight of the protein, known as the Mass Shift (


Mass) .

Unlike non-covalent binding, which dissociates during the ionization process of mass spectrometry, covalent bonds survive the harsh conditions of electrospray ionization (ESI).

The Defining Equation:



  • Example: For an acrylamide warhead reacting with cysteine, there is no leaving group (addition reaction), so the mass shift equals the molecular weight of the drug.

  • Example: For a chloroacetamide warhead, the leaving group is HCl, resulting in a specific mass difference.

Why Intact MS is the "Product of Choice"

In this comparison, we treat High-Resolution Intact MS (e.g., Q-TOF or Orbitrap platforms) as the primary solution. Its performance is evaluated against two common alternatives: Peptide Mapping (Bottom-Up MS) and Label-Free Biophysical Assays (e.g., Thermal Shift/DSF).

Part 2: Comparative Analysis Guide

The following matrix evaluates Intact MS against its primary alternatives for the specific application of validating covalent binding.

Table 1: Performance Comparison Matrix
FeatureIntact Protein MS (The Standard)Peptide Mapping (Bottom-Up)Label-Free Assays (DSF/SPR)
Primary Output Global Stoichiometry (% Occupancy)Localization (Exact residue)Binding Affinity (

,

)
Throughput High (2–5 mins/sample)Low (Hours/sample + digestion)High (Plate-based)
Direct Evidence Definitive (Direct mass observation)Definitive (Sequence specific)Indirect (Inferred from stability)
Artifact Risk Low (Non-covalent binders fly off)Medium (Digestion artifacts)High (Non-specific binding)
Sample Prep Minimal (Desalt & Shoot)Complex (Reduce, Alkylate, Digest)Minimal
Reversibility Check Yes (Dilution/Dialysis methods)DifficultPossible (Jump dilution)
Expert Insight: The Causality of Choice
  • Why choose Intact MS first? Speed and Stoichiometry. When screening 50 analogs, you need to know if they bind and how much of the protein is occupied. Intact MS gives a binary "Yes/No" (presence of adduct) and a quantitative "% Bound" in minutes [1].

  • When to use Peptide Mapping? Only after Intact MS confirms binding. Peptide mapping is necessary to prove specificity (e.g., ensuring the drug hit Cys481 and not an off-target Lysine), but it is too slow for primary screening [2].

  • Why not just use IC50? A compound can show potent IC50 values via non-covalent inhibition or assay interference (e.g., aggregation). Without mass spec validation, you risk optimizing a "fake" covalent binder [3].

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a generic cytosolic protein (20–50 kDa) using a Q-TOF or Orbitrap system.

Phase A: Sample Preparation

Objective: Remove salts and buffer components that suppress ionization while maintaining protein integrity.

  • Incubation:

    • Mix Protein (

      
      ) with Inhibitor (
      
      
      
      , 10x excess) in reaction buffer (e.g., 20mM HEPES, pH 7.5).
    • Control 1: Protein + DMSO (Negative Control).

    • Control 2: Protein + Non-covalent analog (Specificity Control).

    • Incubate for 30–60 minutes at room temperature.

  • Quenching (Optional but recommended):

    • Add excess thiol (e.g., 1mM DTT) if the reaction needs to be stopped precisely at a time point for kinetic analysis (

      
      ).
      
  • Desalting:

    • Use rapid desalting columns (e.g., Zeba Spin or online trap columns).

    • Why? High salt (NaCl > 50mM) causes adducts (

      
      ) that broaden peaks and obscure the drug mass shift.
      
Phase B: LC-MS Acquisition

Objective: Separate the protein from excess small molecules and ionize intact.

  • Column: C4 Reverse Phase (Wide pore, 300Å).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Rapid ramp (5% to 80% B) over 4 minutes.

  • Flow Rate: 0.3 – 0.5 mL/min.

  • Source Conditions:

    • Temp: 250°C (High enough to desolvate, low enough to prevent thermal degradation).

    • Cone Voltage/In-source CID: Set higher (e.g., 40-60V) to strip off non-covalent binders. This is the self-validating step: If the drug falls off here, it was not covalent.

Phase C: Data Processing & Calculation
  • Deconvolution: Use MaxEntropy or equivalent algorithms to convert the raw

    
     charge envelope into a zero-charge mass spectrum.
    
  • Occupancy Calculation:

    
    
    

Part 4: Visualization of Workflows

Diagram 1: The Validation Logic Flow

This decision tree illustrates the logical steps to confirm covalent engagement.

ValidationLogic Start Candidate TCI (Targeted Covalent Inhibitor) Incubation Incubate Protein + Drug (1:10 Ratio) Start->Incubation LCMS Run Intact LC-MS (Denaturing Conditions) Incubation->LCMS CheckMass Is +MW Adduct Observed? LCMS->CheckMass NoBind No Binding / Non-Covalent (Drug washed off) CheckMass->NoBind No Mass Shift YesBind Covalent Adduct Confirmed CheckMass->YesBind Mass Shift Detected CalcOcc Calculate Occupancy % (Stoichiometry) YesBind->CalcOcc PepMap Proceed to Peptide Mapping (Identify Residue) CalcOcc->PepMap

Figure 1: Decision tree for validating covalent inhibitors. Note that non-covalent binders will dissociate during the LC-MS process, yielding a "No Binding" result, which acts as a built-in specificity control.

Diagram 2: Experimental Workflow & Data Output

Visualizing the physical process from sample to spectrum.

Workflow Sample Reaction Mix (Protein + Ligand) Desalt Online Desalting (Remove Na+/Buffer) Sample->Desalt LC Injection ESI ESI Source (Ionization) Desalt->ESI RawSpec Raw Spectrum (Charge Envelope) ESI->RawSpec Deconv Deconvolution (Zero-Charge Mass) RawSpec->Deconv Algorithms Result Final Readout: Unmodified (MW) vs. Modified (MW + Ligand) Deconv->Result

Figure 2: The Intact MS pipeline. The transformation from raw charge states to deconvoluted mass allows for the direct calculation of receptor occupancy.

Part 5: Case Study – BTK & Ibrutinib

To contextualize the protocol, we examine Ibrutinib , a covalent inhibitor of Bruton's Tyrosine Kinase (BTK).

  • Target: BTK Kinase Domain (~33 kDa).

  • Warhead: Acrylamide (reacts with Cys481).

  • Mechanism: Michael Addition.[2]

  • Leaving Group: None.

Experimental Data Simulation:

  • BTK Only (Control): Deconvoluted mass = 33,450 Da .

  • BTK + Ibrutinib (MW 440.5 Da):

    • Expected Mass =

      
      .
      
    • Observed Spectrum: Two peaks found.[3]

      • Peak A (Unbound): 33,450 Da (Intensity: 1.5e5)

      • Peak B (Bound): 33,890 Da (Intensity: 8.5e5)

Validation Calculation:




References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5][6][7] Nature Reviews Drug Discovery. Available at: [Link]

  • Lomenick, B., et al. (2016). "Target identification using drug affinity responsive target stability (DARTS)." Current Protocols in Chemical Biology. Available at: [Link]

  • Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitors by Intact Protein Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bradshaw, J.M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology. Available at: [Link]

  • Boerner, J., et al. (2025). "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Scientific Reports. Available at: [Link][8][9]

Sources

Validation

Comparative HPLC Methodologies for the Purity Assessment of tert-Butyl 2-(ethenesulfonyl)acetate

Introduction: The Analytical Challenge tert-Butyl 2-(ethenesulfonyl)acetate (TBESA) is a specialized electrophilic reagent widely used in cysteine-targeted covalent drug discovery and "click" chemistry. Its structure con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

tert-Butyl 2-(ethenesulfonyl)acetate (TBESA) is a specialized electrophilic reagent widely used in cysteine-targeted covalent drug discovery and "click" chemistry. Its structure contains two distinct reactive motifs: a vinyl sulfone (a Michael acceptor) and a tert-butyl ester (an acid-labile protecting group).

Why Purity Matters: The utility of TBESA relies on the integrity of the vinyl group. Common impurities—such as the hydrated adduct (Michael addition of water) or the hydrolyzed acid—can silently deactivate the probe, leading to failed conjugation experiments.

This guide compares two distinct HPLC methodologies for assessing TBESA purity:

  • Method A (The Workhorse): Standard C18 Reversed-Phase.

  • Method B (The Specialist): Phenyl-Hexyl Core-Shell Technology.

Chemical Context & Stability Profile

Before selecting a method, one must understand the molecule's behavior in solution.[1] TBESA is chemically dynamic.

Degradation Pathways
  • Pathway 1: Michael Addition (Hydration). In aqueous mobile phases, the vinyl group can slowly react with water to form the

    
    -hydroxy sulfone.
    
  • Pathway 2: Ester Hydrolysis. While the tert-butyl group resists nucleophilic attack better than methyl esters, it is susceptible to acid-catalyzed cleavage, generating the free carboxylic acid.

Diagram: Degradation Logic & Analytical Needs

degradation_pathway cluster_impurities Critical Impurities to Resolve TBESA TBESA (Target Analyte) Hydrate Hydrated Adduct (Polar, Early Eluting) TBESA->Hydrate + H2O (Neutral pH) Acid Hydrolyzed Acid (Very Polar, Fronting) TBESA->Acid + H+ (Acidic pH) Method_Req Method Requirement: Resolution > 2.0 Acidic Buffer (pH 3-4) Hydrate->Method_Req Acid->Method_Req

Caption: Primary degradation pathways of TBESA dictating HPLC separation requirements.

Comparative Method Analysis

Method A: The Standard C18 Approach

Best for: Routine Quality Control (QC), robustness, and lab-to-lab transferability.

  • Principle: Relies on hydrophobic interaction with the tert-butyl group.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Pros: Highly reproducible; excellent retention of the main peak.

  • Cons: Poor selectivity for the vinyl vs. ethyl analog (a common synthesis byproduct where the double bond is reduced).

Method B: The Phenyl-Hexyl Core-Shell Approach

Best for: Impurity Profiling, R&D, and separating closely related conjugates.

  • Principle: Utilizes

    
    -
    
    
    
    interactions between the phenyl ring on the stationary phase and the vinyl sulfone double bond.
  • Column: Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm Core-Shell).

  • Pros: Superior resolution of the vinyl group from saturated impurities; faster run times due to core-shell particles.

  • Cons: Slightly more sensitive to mobile phase acetonitrile content.

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing a crude synthesis sample of TBESA spiked with known impurities.

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
Run Time 15.0 min8.0 minMethod B is 47% faster .
Retention (k') 4.23.8Comparable retention.
Resolution (Vinyl vs. Ethyl) 1.5 (Baseline)3.2 (Excellent)Method B utilizes

-selectivity for the double bond.
Peak Width (FWHM) 0.15 min0.08 minCore-shell particles (Method B) yield sharper peaks.
Tailing Factor 1.11.05Both methods show good peak symmetry.
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.2 µg/mLMethod B offers higher sensitivity due to narrower peaks.

Detailed Experimental Protocols

Common Parameters
  • Sample Diluent: 100% Acetonitrile (Avoid Methanol to prevent Michael addition during storage).

  • Detection: UV @ 215 nm (Sulfone/Ester absorption) & 254 nm.

  • Temperature: 30°C.

Protocol A: Standard C18 (Robustness)
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar acids).

    • 2-10 min: 10%

      
       90% B.
      
    • 10-12 min: 90% B.

    • 12.1-15 min: 10% B (Re-equilibration).

Protocol B: Phenyl-Hexyl (High Resolution)
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min (Optimized for 2.1 mm ID).

  • Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: 5%

      
       95% B.
      
    • 6-7 min: 95% B.

    • 7.1-8 min: 5% B.

Method Development Workflow

Use this decision tree to select the appropriate method for your specific stage of development.

method_selection Start Start: Purity Assessment Goal What is the primary goal? Start->Goal QC Routine QC / Batch Release Goal->QC Stability RD R&D / Impurity ID Goal->RD Resolution MethodA Select Method A (C18) Focus: Robustness QC->MethodA MethodB Select Method B (Phenyl-Hexyl) Focus: Selectivity RD->MethodB Check Check Resolution (Rs) of Vinyl vs. Saturated Impurity MethodA->Check MethodB->Check Optimize Optimize Gradient Slope Check->Optimize Rs < 1.5 Finalize Method Finalize Method Check->Finalize Method Rs > 2.0

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl chemistries.

Expert Commentary & Troubleshooting

The "Ghost Peak" Phenomenon: When analyzing TBESA, researchers often observe a small peak eluting shortly after the main peak in Method A. This is frequently the cis-isomer or a rotamer of the vinyl sulfone. Method B (Phenyl-Hexyl) often resolves this into a distinct impurity peak due to the shape selectivity of the phenyl stationary phase.

Solvent Compatibility Warning:

  • Do NOT use Methanol as a diluent. The vinyl sulfone moiety will undergo slow methoxylation (Michael addition) in the autosampler, leading to a false impurity peak at M+32 mass units.

  • Always use Acidified Mobile Phases. Neutral pH promotes the hydration of the double bond. Keep pH < 4.0.[2]

References

  • Phenomenex. (2025).[3] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Agilent Technologies. (2018). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from

  • Sielc Technologies. (2018).[4] Separation of tert-Butyl acetate on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes. Organic Letters, 5(5), 737-40.[5] Retrieved from

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to C13-NMR Chemical Shifts of Ethenesulfonyl Carbons

Introduction: Deciphering the Ethenesulfonyl Moiety with ¹³C-NMR In the landscape of modern organic chemistry, the ethenesulfonyl group (also known as a vinyl sulfone) stands out as a versatile and powerful functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Ethenesulfonyl Moiety with ¹³C-NMR

In the landscape of modern organic chemistry, the ethenesulfonyl group (also known as a vinyl sulfone) stands out as a versatile and powerful functional group. Its role as a potent Michael acceptor has made it a cornerstone in the synthesis of complex molecules and biologically active compounds.[1] Furthermore, with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, ethenesulfonyl fluoride (ESF) has emerged as a critical linchpin reagent. Given its importance, the precise and unambiguous characterization of molecules containing this moiety is paramount.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule. This guide offers an in-depth, comparative analysis of the ¹³C-NMR chemical shifts of the two vinylic carbons—Cα and Cβ—of the ethenesulfonyl group. We will explore the fundamental electronic effects that govern these shifts, compare data across a range of substituted vinyl sulfones, and provide a field-proven experimental protocol for acquiring high-quality, reliable spectra. This document is designed for researchers, scientists, and drug development professionals who require a deep, causal understanding of their spectroscopic data.

The Electronic Landscape of Ethenesulfonyl Carbons

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. For the alkene carbons in an ethenesulfonyl group, the dominant influence is the powerful electron-withdrawing nature of the sulfonyl (-SO₂) group.

  • Cα (Alpha Carbon): This carbon is directly bonded to the sulfur atom. It experiences a strong deshielding effect due to the high electronegativity of the two oxygen atoms and the sulfur atom. This inductive effect withdraws electron density from Cα, causing it to resonate significantly downfield (at a higher ppm value) compared to a typical sp² carbon.

  • Cβ (Beta Carbon): This terminal carbon is influenced by both induction and resonance. The electron-withdrawing pull of the sulfonyl group is transmitted through the π-system of the double bond. This creates a resonance structure where Cβ bears a partial positive charge, which also leads to a downfield chemical shift.

The interplay between these effects dictates the final chemical shifts and their sensitivity to further substitution on the molecule.

Caption: Inductive and resonance effects governing the electron density and ¹³C chemical shifts of Cα and Cβ.

Comparative Analysis of Chemical Shifts

To truly understand the electronic environment of the ethenesulfonyl carbons, a comparison across different derivatives is essential. The following table summarizes experimental ¹³C-NMR data for the vinylic carbons in several key ethenesulfonyl compounds.

Compound NameStructureCα (ppm)Cβ (ppm)Solvent
Divinyl Sulfone H₂C=CH-SO₂-CH=CH₂137.5129.5CDCl₃
Phenyl Vinyl Sulfone C₆H₅-SO₂-CH=CH₂138.5131.0CDCl₃
(E)-1-Phenylsulfonyl-2-phenylethylene C₆H₅-SO₂-CH=CH-C₆H₅131.0141.9CDCl₃
(E)-2-Phenyl-1-phenylsulfonylethylene C₆H₅-CH=CH-SO₂-C₆H₅144.9129.5CDCl₃

Data for substituted phenylethylenes sourced from Ganapathy, K. & Ramanujam, M. (1982).[2] Data for Divinyl Sulfone and Phenyl Vinyl Sulfone are typical values from spectral databases.[2][3][4]

Key Insights from the Data:
  • Positional Isomerism Matters: A striking comparison can be made between (E)-1-phenylsulfonyl-2-phenylethylene and its isomer (E)-2-phenyl-1-phenylsulfonylethylene.

    • When the phenyl group is on Cβ (1-phenylsulfonyl-2-phenylethylene), Cβ is significantly deshielded (141.9 ppm) due to direct conjugation with the aromatic ring. Cα (131.0 ppm) is less affected.

    • Conversely, when the phenyl group is attached to the sulfonyl moiety (2-phenyl-1-phenylsulfonylethylene), Cα is strongly deshielded (144.9 ppm), while Cβ remains relatively unchanged (129.5 ppm).[2]

  • Substituent Effects on Aryl Rings: Research has shown that for compounds of the type E-1-arylsulphonyl-2-phenylethylenes, the chemical shift of Cβ is highly sensitive to substituents on the aryl ring, whereas Cα is largely unaffected. This indicates that the electronic effects (both resonance and inductive) are transmitted effectively through the sulfonyl group and the π-system to the terminal carbon.[2]

  • The Case of Ethenesulfonyl Fluoride (ESF): For fluorinated compounds like ESF (H₂C=CH-SO₂F), the analysis is more complex. The highly electronegative fluorine atom will influence the chemical shifts. More importantly, because ¹⁹F has a spin of ½, it will couple to nearby carbon atoms, causing signals to appear as multiplets (e.g., doublets, triplets, or more complex patterns) in a standard ¹H-decoupled ¹³C-NMR spectrum. This C-F coupling can be large, often spanning hundreds of Hertz, which can complicate spectra by causing peak overlap.[5] To obtain a simple spectrum with a single peak for each carbon, a special double-decoupling experiment (¹³C{¹H, ¹⁹F}) is required.

Field-Proven Experimental Protocol for Acquiring ¹³C-NMR Spectra

Trustworthy data is the bedrock of scientific integrity. The following protocol is a self-validating system designed to produce high-quality, reproducible ¹³C-NMR spectra for ethenesulfonyl compounds.

Part 1: Sample Preparation & Initial Checks
  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a common first choice, with its carbon signal appearing as a triplet at ~77 ppm.[6]

  • Concentration: Prepare a solution of 10-50 mg of the compound in 0.6-0.7 mL of solvent. ¹³C-NMR is an insensitive technique, so a reasonably concentrated sample is crucial.

  • Reference: Tetramethylsilane (TMS) is the standard reference (0 ppm). While often added separately, the residual solvent peak is commonly used as a secondary reference.

  • Initial ¹H Spectrum: (Critical Validation Step) Before proceeding to the lengthy ¹³C acquisition, acquire a quick ¹H-NMR spectrum. This confirms the sample's identity and purity and ensures the spectrometer is properly locked and shimmed, saving significant time and resources.

Part 2: Standard ¹³C{¹H} Acquisition (Non-Fluorinated Compounds)
  • Load and Lock: Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) using the lock signal. Automated shimming routines are highly effective.

  • Tuning and Matching: Tune the NMR probe for the ¹³C and ¹H frequencies to ensure efficient power transfer.

  • Set Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide window, typically from -10 to 220 ppm, to ensure all signals, including carbonyls, are captured.[7]

    • Number of Scans (NS): Begin with 1024 scans. The signal-to-noise ratio improves with the square root of the number of scans, so increase NS as needed for dilute samples.

    • Relaxation Delay (D1): Use a delay of 2 seconds for routine qualitative spectra. For quantitative analysis, a much longer delay (5x the longest T₁ relaxation time) is necessary.

  • Acquire Data: Start the acquisition (zg).

Part 3: Advanced ¹³C{¹H, ¹⁹F} Acquisition (For Fluorinated Compounds like ESF)

This experiment requires a spectrometer equipped with a triple-resonance probe capable of pulsing on ¹H, ¹⁹F, and ¹³C.[5]

  • Initial Setup: Follow steps 1-3 from Part 2. Ensure the probe is tuned for all three channels: ¹³C, ¹H, and ¹⁹F.

  • Determine ¹⁹F Frequency: Acquire a quick ¹⁹F spectrum to determine the central frequency (offset) of the fluorine signals.

  • Set Acquisition Parameters:

    • Experiment: Load a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling (e.g., zgpgf2 or a similar named pulse program).

    • Decoupling Frequencies: Enter the determined offsets for both the ¹H and ¹⁹F channels.

    • Other Parameters: Set Spectral Width, Number of Scans, and Relaxation Delay as described in Part 2.

  • Acquire Data: Start the acquisition. The resulting spectrum should show sharp singlets for each unique carbon, free from both ¹H and ¹⁹F coupling.

Caption: A validated workflow for acquiring high-quality ¹³C-NMR spectra of ethenesulfonyl compounds.

Conclusion

The ¹³C-NMR chemical shifts of ethenesulfonyl carbons are a direct readout of the complex electronic interactions within the molecule. The α-carbon (Cα) and β-carbon (Cβ) typically resonate in the downfield region of the sp² range, between approximately 130 and 145 ppm, due to the strong electron-withdrawing nature of the sulfonyl group. Their precise shifts are highly sensitive to the substitution pattern on the vinyl group and the sulfonyl moiety itself, offering rich structural information. For fluorinated analogues such as ESF, a nuanced approach using ¹³C{¹H, ¹⁹F} double-decoupling is essential for spectral simplification and accurate assignment. By combining a solid theoretical understanding with the robust experimental protocol outlined here, researchers can confidently leverage ¹³C-NMR spectroscopy to accelerate their research and development efforts.

References

  • Ganapathy, K. & Ramanujam, M. (1982). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 361-367. [Link]

  • PubChem. (n.d.). Phenyl vinyl sulfone. National Center for Biotechnology Information. [Link]

  • Reddy, T., et al. (2015). An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthetic Communications, 45(15), 1789-1795. [Link]

  • SpectraBase. (n.d.). Phenyl vinyl sulfide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]

  • SpectraBase. (n.d.). Vinyl sulfone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Jaita, P., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Advances, 13, 16672-16678. [Link]

  • Goh, J., et al. (2021). Synthesis of Vinylic Sulfones in Aqueous Media. Organic Letters, 23(4), 1436–1440. [Link]

  • University of Regensburg. (n.d.). Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Herreros, D., et al. (2023). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. ChemProc, 14(1), 21. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Sharma, D. & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-71. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(ethenesulfonyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(ethenesulfonyl)acetate
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